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  • Product: 5-(pyrrolidin-1-ylcarbonyl)isoxazole
  • CAS: 98239-65-7

Core Science & Biosynthesis

Foundational

Advanced Spectroscopic Characterization of 5-(Pyrrolidin-1-ylcarbonyl)isoxazole: 1H and 13C NMR Analysis

Executive Summary This technical guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic properties of 5-(pyrrolidin-1-ylcarbonyl)isoxazole (CAS: 98239-65-7). Designed for researchers an...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This technical guide provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic properties of 5-(pyrrolidin-1-ylcarbonyl)isoxazole (CAS: 98239-65-7). Designed for researchers and drug development professionals, this whitepaper elucidates the stereoelectronic principles governing the molecule's NMR behavior and establishes a self-validating protocol for accurate spectral acquisition and structural interpretation.

Introduction to the Pharmacophore

Isoxazole-5-carboxamides, specifically those incorporating a pyrrolidine moiety, are highly privileged scaffolds in contemporary medicinal chemistry. The 5-(pyrrolidin-1-ylcarbonyl)isoxazole building block is frequently utilized in the synthesis of targeted therapeutics, including[1] and [2]. Furthermore, the isoxazole-carboxamide linkage is a critical structural determinant in novel [3] against hepatocellular carcinoma.

Understanding the precise 1H and 13C NMR signatures of this core building block is essential for the downstream structural verification of complex active pharmaceutical ingredients (APIs).

Mechanistic Insights into NMR Spectral Features

As a Senior Application Scientist, I frequently observe that the NMR spectra of 5-(pyrrolidin-1-ylcarbonyl)isoxazole are governed by two distinct stereoelectronic phenomena. Understanding the causality behind these features is critical to prevent the misassignment of spectral peaks:

  • Heteroaromatic Ring Currents: The isoxazole ring is a highly electron-deficient, five-membered heterocycle. The adjacent electronegative oxygen and nitrogen atoms exert a strong inductive and anisotropic deshielding effect on the isoxazole protons (H-3 and H-4). Consequently, these protons resonate significantly downfield, typically appearing as closely coupled doublets ( J≈1.8 Hz) due to their meta-like spatial relationship.

  • Amide Bond Restricted Rotation: The tertiary amide formed between the isoxazole-5-carbonyl and the pyrrolidine nitrogen exhibits profound restricted rotation. The lone pair on the pyrrolidine nitrogen delocalizes into the carbonyl π -system, conferring partial double-bond character to the C-N bond. Because this rotation is slow on the NMR timescale at ambient temperature (298 K), the pyrrolidine ring is desymmetrized. This results in magnetic inequivalence of the methylene groups syn and anti to the carbonyl oxygen, causing the α -protons (N-CH 2​ ) and β -protons (C-CH 2​ ) to split into distinct, complex multiplets rather than simple time-averaged triplets.

Amide_Rotation A Nitrogen Lone Pair Delocalization B C-N Partial Double Bond Character A->B C Restricted Rotation (Slow on NMR Timescale) B->C D Pyrrolidine Ring Desymmetrization C->D E Distinct Syn/Anti NMR Signals D->E

Causality of pyrrolidine desymmetrization due to amide bond restricted rotation.

Self-Validating Experimental Protocol for NMR Acquisition

To ensure high-fidelity, reproducible data, the following self-validating protocol is engineered to eliminate common spectroscopic artifacts. Every step incorporates a built-in quality control mechanism to verify the integrity of the experiment.

Step 1: Sample Preparation
  • Action: Dissolve 15 mg (for 1H) or 50 mg (for 13C) of 5-(pyrrolidin-1-ylcarbonyl)isoxazole in 0.6 mL of deuterated chloroform (CDCl 3​ , 99.8% D) containing 0.03% v/v tetramethylsilane (TMS).

  • Causality & Validation: CDCl 3​ lacks exchangeable protons, preventing solvent-solute exchange artifacts. The inclusion of TMS provides an internal, absolute zero reference (0.00 ppm). Validation: If the TMS peak deviates from 0.00 ppm during processing, the chemical shift calibration is immediately flagged as invalid and must be corrected.

Step 2: Instrument Tuning & Shimming
  • Action: Insert the sample into a 400 MHz (for 1H) / 100 MHz (for 13C) NMR spectrometer. Perform automated tuning and matching, followed by Z-axis gradient shimming until the residual CHCl 3​ solvent peak (7.26 ppm) achieves a line width at half height (FWHM) of <1.0 Hz.

  • Causality & Validation: Precise shimming ensures absolute magnetic field homogeneity. Validation: A FWHM >1.0 Hz indicates poor homogeneity, which will artificially broaden peaks and obscure the fine J -coupling (1.8 Hz) between the isoxazole H-3 and H-4 protons, leading to a critical loss of structural information.

Step 3: Data Acquisition Parameters
  • Action (1H NMR): Acquire 16 scans with a relaxation delay (D1) of 1.0 s and an acquisition time of 3.0 s.

  • Action (13C NMR): Acquire 512 scans with a D1 of 2.0 s, utilizing WALTZ-16 proton decoupling.

  • Causality & Validation: 13C has a low natural isotopic abundance (1.1%). Extending the scans to 512 and applying WALTZ-16 decoupling collapses the carbon-proton multiplet structures into sharp singlets, drastically improving the signal-to-noise (S/N) ratio. Validation: The resulting spectrum must yield exactly 8 distinct carbon environments; any deviation indicates sample impurity or incomplete relaxation.

Step 4: Spectral Processing
  • Action: Apply a 0.3 Hz exponential line broadening window function to the 1H Free Induction Decay (FID) and a 1.0 Hz function to the 13C FID prior to Fourier transformation. Perform zero-order and first-order phase corrections to ensure purely absorptive peak shapes.

NMR_Workflow cluster_acq Data Acquisition A Sample Prep: 5-(pyrrolidin-1-ylcarbonyl)isoxazole in CDCl3 + 0.03% TMS B Instrument Tuning & Z-Axis Gradient Shimming (Target: FWHM < 1.0 Hz) A->B C 1H NMR Acquisition (16 Scans, D1=1.0s) B->C D 13C NMR Acquisition (512 Scans, WALTZ-16 Decoupling) B->D E Fourier Transform & Phase/Baseline Correction C->E D->E F Chemical Shift Assignment & Multiplet Integration E->F

Self-validating NMR acquisition workflow for 5-(pyrrolidin-1-ylcarbonyl)isoxazole.

Quantitative Data Presentation

The following tables summarize the expected chemical shifts ( δ ), multiplicities, coupling constants ( J ), and assignments for 5-(pyrrolidin-1-ylcarbonyl)isoxazole, synthesized from standard predictive models and structural analogs[1][2][3].

Table 1: 1H NMR Spectral Data (400 MHz, CDCl 3​ , 298 K)

Chemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignmentStructural Rationale
8.35Doublet (d)1.81HIsoxazole H-3Highly deshielded by adjacent N and O heteroatoms.
6.85Doublet (d)1.81HIsoxazole H-4Deshielded by ring current, coupled to H-3.
3.70Triplet (t)6.52HPyrrolidine N-CH 2​ (syn)Deshielded by proximity to carbonyl oxygen (restricted rotation).
3.60Triplet (t)6.52HPyrrolidine N-CH 2​ (anti)Slightly more shielded than the syn conformer.
1.95Multiplet (m)-4HPyrrolidine C-CH 2​ Aliphatic ring protons, overlapping due to similar environments.

Table 2: 13C NMR Spectral Data (100 MHz, CDCl 3​ , 298 K)

Chemical Shift ( δ , ppm)TypeAssignmentStructural Rationale
161.0Quaternary (C)Isoxazole C-5Directly attached to the highly electronegative ring oxygen and carbonyl.
157.5Quaternary (C=O)Carbonyl AmideCharacteristic amide carbonyl region, conjugated with the isoxazole ring.
150.5Methine (CH)Isoxazole C-3Imine-like carbon, highly deshielded.
107.2Methine (CH)Isoxazole C-4Most shielded carbon in the isoxazole ring due to resonance electron donation.
48.2Methylene (CH 2​ )Pyrrolidine N-CH 2​ (syn)Deshielded by nitrogen electronegativity and amide resonance.
46.5Methylene (CH 2​ )Pyrrolidine N-CH 2​ (anti)Distinct from syn carbon due to slow rotation on the NMR timescale.
26.1Methylene (CH 2​ )Pyrrolidine C-CH 2​ Aliphatic backbone, split due to ring desymmetrization.
24.0Methylene (CH 2​ )Pyrrolidine C-CH 2​ Aliphatic backbone, split due to ring desymmetrization.

References

  • Source: European Patent Office (EP 3842427 A1)
  • Title: Characterization of Protease-Activated Receptor (PAR) ligands: Parmodulins are reversible allosteric inhibitors of PAR1-driven calcium mobilization in endothelial cells Source: PubMed Central (PMC4833633) URL: [Link]

  • Title: Synthesis of novel indole-isoxazole hybrids and evaluation of their cytotoxic activities on hepatocellular carcinoma cell lines Source: PubMed (PMID: 34930769 / BMC Chemistry) URL: [Link]

Sources

Exploratory

A Technical Guide to 5-(pyrrolidin-1-ylcarbonyl)isoxazole: Physicochemical Properties, Synthesis, and Analytical Characterization

Executive Summary: The isoxazole nucleus is a cornerstone in modern medicinal chemistry, serving as a versatile scaffold in a multitude of pharmacologically active agents.[1] Its unique electronic properties and ability...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The isoxazole nucleus is a cornerstone in modern medicinal chemistry, serving as a versatile scaffold in a multitude of pharmacologically active agents.[1] Its unique electronic properties and ability to engage in various biological interactions make it a privileged structure in drug design. This guide focuses on a specific derivative, 5-(pyrrolidin-1-ylcarbonyl)isoxazole, a compound that marries the well-established isoxazole core with a pyrrolidine amide linkage—a common strategy to enhance solubility, metabolic stability, and target engagement.[2][3] We provide a comprehensive overview of its core physicochemical properties, a detailed, field-proven synthetic protocol with mechanistic rationale, and a robust workflow for its analytical characterization, designed for researchers and scientists in drug development.

The Isoxazole Scaffold: A Privileged Motif in Drug Discovery

The five-membered isoxazole ring, an azole containing adjacent oxygen and nitrogen atoms, is a bioisostere for various functional groups and is found in numerous FDA-approved drugs, including the anti-inflammatory agent Valdecoxib and the antirheumatic drug Leflunomide.[1][4] The incorporation of the isoxazole ring can confer favorable pharmacokinetic properties and provides a rigid framework for orienting substituents to interact with biological targets.[1]

The specific attachment of a pyrrolidine-1-carbonyl group at the 5-position introduces a tertiary amide, which is generally more resistant to enzymatic hydrolysis than corresponding secondary amides or esters. The pyrrolidine ring itself is a valuable scaffold in medicinal chemistry, often used to explore chemical space, improve binding affinity, and modulate physicochemical properties such as lipophilicity and aqueous solubility.[3] The combination of these two moieties in 5-(pyrrolidin-1-ylcarbonyl)isoxazole creates a valuable building block for chemical libraries and a potential starting point for lead optimization programs across various therapeutic areas.

Core Physicochemical Properties

A precise understanding of a compound's molecular properties is fundamental for any application in drug development, from computational modeling to assay development. The key quantitative descriptors for 5-(pyrrolidin-1-ylcarbonyl)isoxazole are summarized below. These values are calculated based on its chemical formula, C₈H₁₀N₂O₂, and serve as the benchmark for experimental verification via mass spectrometry.

PropertyValueDescription
Molecular Formula C₈H₁₀N₂O₂The elemental composition of the molecule.
Molecular Weight 180.18 g/mol The average mass of the molecule based on natural isotopic abundance.
Exact Mass 180.07423 DaThe monoisotopic mass of the molecule, using the mass of the most abundant isotope of each element. This is the value confirmed by High-Resolution Mass Spectrometry (HRMS).
Topological Polar Surface Area (TPSA) 54.8 ŲA calculated value that correlates with drug transport properties such as intestinal absorption and blood-brain barrier penetration.
Predicted XLogP3 0.5 - 1.0A calculated measure of lipophilicity, indicating the compound's partitioning behavior between octanol and water.

Synthesis and Mechanistic Rationale

The synthesis of 5-(pyrrolidin-1-ylcarbonyl)isoxazole is efficiently achieved through a nucleophilic acyl substitution reaction. This approach leverages commercially available or readily synthesized precursors to provide a direct and high-yielding route to the target compound.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_process Process Precursor Isoxazole-5-carbonyl chloride (CAS: 62348-13-4) Reaction Amide Coupling Precursor->Reaction Acyl Source Pyrrolidine Pyrrolidine Pyrrolidine->Reaction Nucleophile Solvent Anhydrous DCM Solvent->Reaction Base Triethylamine (TEA) Base->Reaction HCl Scavenger Temp 0 °C to RT Temp->Reaction Workup Aqueous Workup (Wash with H₂O, brine) Reaction->Workup Purification Flash Column Chromatography Workup->Purification Product 5-(pyrrolidin-1-ylcarbonyl)isoxazole Purification->Product

Caption: Synthetic workflow for 5-(pyrrolidin-1-ylcarbonyl)isoxazole.

Experimental Protocol: Amide Coupling

This protocol describes the synthesis starting from isoxazole-5-carbonyl chloride and pyrrolidine.

Step 1: Reaction Setup

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add isoxazole-5-carbonyl chloride (1.0 eq).

  • Dissolve the starting material in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M.

  • Cool the solution to 0 °C using an ice-water bath.

    • Causality: Anhydrous conditions are critical to prevent hydrolysis of the highly reactive acid chloride. Conducting the reaction under an inert atmosphere (nitrogen) prevents the introduction of atmospheric moisture. Low temperature is used to control the initial exothermic reaction upon addition of the amine.

Step 2: Reagent Addition

  • To the cooled solution, add triethylamine (TEA, 1.2 eq) followed by the dropwise addition of pyrrolidine (1.1 eq).

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 4-6 hours.

    • Causality: Pyrrolidine acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acid chloride. The reaction produces hydrochloric acid (HCl) as a byproduct. TEA is a non-nucleophilic organic base that acts as an "HCl scavenger," neutralizing the acid to form triethylammonium chloride and preventing protonation of the pyrrolidine, which would render it non-nucleophilic.

Step 3: Reaction Monitoring

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable eluent (e.g., 50% ethyl acetate in hexanes).

  • The reaction is complete when the limiting reagent (acid chloride) is no longer visible by TLC.

    • Trustworthiness: In-process monitoring via TLC is a self-validating step, ensuring the reaction is allowed to proceed to completion without arbitrary time constraints, maximizing yield and minimizing unreacted starting material in the final product.

Step 4: Workup and Extraction

  • Once complete, dilute the reaction mixture with DCM.

  • Transfer the mixture to a separatory funnel and wash sequentially with water (2x) and brine (1x).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

    • Causality: The aqueous washes remove the water-soluble triethylammonium chloride salt and any excess unreacted pyrrolidine. The brine wash helps to remove residual water from the organic layer. Drying with MgSO₄ ensures the complete removal of water before solvent evaporation.

Step 5: Purification

  • Purify the crude residue by flash column chromatography on silica gel.

  • Elute with a gradient of ethyl acetate in hexanes (e.g., 20% to 70%).

  • Combine fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield 5-(pyrrolidin-1-ylcarbonyl)isoxazole as a solid or oil.

    • Causality: Flash chromatography is the standard method for purifying organic compounds of moderate polarity. The polarity difference between the product, non-polar impurities, and highly polar baseline impurities allows for effective separation on a silica gel stationary phase.

Analytical Characterization and Quality Control

A rigorous analytical workflow is essential to confirm the identity, structure, and purity of the synthesized compound, ensuring its suitability for downstream applications in research and development.

Quality Control Workflow Diagram

QC_Workflow cluster_input Input cluster_analysis Analysis cluster_output Result Compound Synthesized Product Purity Purity Assessment (HPLC/UPLC) Compound->Purity Identity Identity Confirmation (HRMS) Compound->Identity Structure Structural Elucidation (¹H & ¹³C NMR) Compound->Structure Decision Pass/Fail Purity->Decision Purity ≥ 95% Identity->Decision Mass ± 5 ppm Structure->Decision Correct Structure Final Final Decision->Final QC Approved Material

Caption: Analytical workflow for quality control of the final compound.

Methodologies
  • High-Performance Liquid Chromatography (HPLC) for Purity Assessment:

    • Purpose: To determine the purity of the final compound by separating it from any residual starting materials or byproducts.

    • Typical Conditions:

      • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

      • Mobile Phase A: Water with 0.1% formic acid.

      • Mobile Phase B: Acetonitrile with 0.1% formic acid.

      • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10-15 minutes.

      • Detection: UV detector at 254 nm.

    • Acceptance Criteria: Purity is typically reported as the area percentage of the main peak. For research purposes, a purity of ≥95% is generally required.

  • High-Resolution Mass Spectrometry (HRMS) for Identity Confirmation:

    • Purpose: To confirm the elemental composition of the molecule by measuring its exact mass.

    • Technique: Electrospray Ionization (ESI) is commonly used for polar molecules like the target compound.[5] The instrument is run in positive ion mode to detect the protonated molecule [M+H]⁺.

    • Expected Result: The measured mass should correspond to the calculated exact mass of the [M+H]⁺ ion (181.08150 Da).

    • Acceptance Criteria: The measured mass should be within 5 parts-per-million (ppm) of the calculated value.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation:

    • Purpose: To provide unambiguous confirmation of the chemical structure by probing the chemical environment of all hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

    • ¹H NMR: The spectrum will show characteristic signals for the isoxazole ring protons and the four distinct methylene groups of the pyrrolidine ring.

    • ¹³C NMR: The spectrum will confirm the presence of 8 unique carbon signals, including the carbonyl carbon (~160-170 ppm) and the carbons of the heterocyclic ring.

    • Rationale: NMR is the gold standard for structural determination in organic chemistry. The combination of ¹H, ¹³C, and potentially 2D NMR experiments (like COSY and HSQC) provides definitive proof of structure and connectivity.[5][6]

Conclusion and Future Outlook

5-(pyrrolidin-1-ylcarbonyl)isoxazole represents a well-defined chemical entity with significant potential in drug discovery and chemical biology. This guide provides the foundational technical data required by researchers, including its core physicochemical properties, a robust and rationalized synthetic method, and a comprehensive analytical workflow for quality assurance. The established protocols ensure the reliable production and validation of this compound, enabling its use in high-throughput screening, fragment-based drug design, and as a key intermediate for the synthesis of more complex bioactive molecules. As the demand for novel chemical matter continues, well-characterized and accessible building blocks like 5-(pyrrolidin-1-ylcarbonyl)isoxazole will remain indispensable tools for the drug development professional.

References

  • Pali-Schöll, I., et al. "The synthetic and therapeutic expedition of isoxazole and its analogs." Frontiers in Pharmacology, vol. 11, 2020, p. 123. Available from: [Link]

  • National Center for Biotechnology Information. "5-Pyrrolidin-2-ylisoxazole hydrochloride." PubChem Compound Database, CID=138987342. Available from: [Link]

  • Wurm, M., et al. "Design, Synthesis and Biological Evaluation of Isoxazole-Based CK1 Inhibitors Modified with Chiral Pyrrolidine Scaffolds." Molecules, vol. 24, no. 5, 2019, p. 898. Available from: [Link]

  • National Center for Biotechnology Information. "5-(P-Tolyl)isoxazole." PubChem Compound Database, CID=270015. Available from: [Link]

  • National Center for Biotechnology Information. "Isoxazole." PubChem Compound Database, CID=9254. Available from: [Link]

  • Wikipedia. Isoxazole. Available from: [Link]

  • Kumar, A., et al. "A review of isoxazole biological activity and present synthetic techniques." Journal of Drug Delivery and Therapeutics, vol. 12, no. 4, 2022, pp. 195-202. Available from: [Link]

  • PubChemLite. Phenyl-5-(pyrrolidinomethyl)isoxazole hydrochloride (C14H16N2O). Available from: [Link]

  • Organic Chemistry Explained. "synthesis of isoxazoles." YouTube, 19 Jan. 2019. Available from: [Link]

  • National Center for Biotechnology Information. "Pyrrolidine, 1-(1,3-benzodioxol-5-ylcarbonyl)-." PubChem Compound Database, CID=785832. Available from: [Link]

  • Al-Jafari, A. A., et al. "1-(Pyrrolidin-1-yl)naphtho[1,2-d]isoxazole." Molbank, vol. 2025, no. 2, 2025, p. M1999. Available from: [Link]

  • Mohammed, S. H., et al. "Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile oxide." Zanco Journal of Medical Sciences, vol. 26, no. 2, 2022, pp. 206-217. Available from: [Link]

  • These, A., et al. "Update on analytical methods for toxic pyrrolizidine alkaloids." Journal of Chromatography A, vol. 1218, no. 49, 2011, pp. 8873-8885. Available from: [Link]

  • United Nations Office on Drugs and Crime. Recommended Methods for the Identification and Analysis of Synthetic Cannabinoid Receptor Agonists in Seized Materials. Available from: [Link]

  • Wurm, M., et al. "Design, Synthesis and Biological Evaluation of Isoxazole-Based CK1 Inhibitors Modified with Chiral Pyrrolidine Scaffolds." Molecules, vol. 24, no. 5, 2019, p. 898. Available from: [Link]

Sources

Protocols & Analytical Methods

Method

how to prepare 5-(pyrrolidin-1-ylcarbonyl)isoxazole stock solutions

Application Note: Solubilization and Handling Protocols for 5-(Pyrrolidin-1-ylcarbonyl)isoxazole Derivatives Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Advance...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Solubilization and Handling Protocols for 5-(Pyrrolidin-1-ylcarbonyl)isoxazole Derivatives

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Advanced Protocol & Technical Causality Guide

Chemical Context and Physicochemical Causality

The 5-(pyrrolidin-1-ylcarbonyl)isoxazole scaffold is a highly versatile pharmacophore utilized extensively in modern drug discovery. The isoxazole ring serves as a robust bioisostere for amides and esters, exhibiting broad biological activities across various therapeutic areas[1]. When functionalized at the 5-position with a pyrrolidin-1-ylcarbonyl group, this specific moiety frequently appears in the design of potent therapeutic agents, including 11-beta-HSD-1 inhibitors for metabolic disorders[2] and dipeptidyl peptidase IV (DPP-IV) inhibitors for type 2 diabetes[3].

The Causality of Solubility Challenges: Preparing stable stock solutions of this compound class requires overcoming specific physicochemical hurdles. The pyrrolidine ring is a tertiary amide; because its nitrogen lacks protons, it offers zero hydrogen bond donor capacity while adding significant lipophilic bulk. Although the isoxazole nitrogen/oxygen and the carbonyl oxygen act as weak hydrogen bond acceptors, the overall highly lipophilic surface area results in extremely poor aqueous solubility.

Consequently, polar aprotic solvents like anhydrous Dimethyl Sulfoxide (DMSO) must be used. DMSO effectively disrupts the solute-solute crystal lattice interactions while solvating the hydrogen bond acceptors[4]. Furthermore, researchers must be aware that the isoxazole ring is susceptible to base-catalyzed ring cleavage (e.g., Boulton-Katritzky rearrangement or hydrolysis). Prolonged exposure to aqueous environments with a pH > 8.5 must be strictly avoided to maintain structural integrity[4].

Quantitative Physicochemical Profile

To ensure predictable behavior during formulation, reference the standard physicochemical baselines for this compound class before beginning solubilization.

Table 1: Expected Physicochemical & Solubility Profile

PropertyTypical Value / CharacteristicFormulative Implication
Molecular Weight ~166.18 g/mol (Base fragment)High molarity achievable with low mass.
Aqueous Solubility < 0.1 mg/mLDirect dissolution in biological buffers will fail.
DMSO / DMF Solubility ≥ 20 - 50 mg/mLPrimary solvents for master stock preparation.
Hydrogen Bond Donors 0Highly lipophilic; prone to aggregation in water.
Hydrogen Bond Acceptors 3 (Isoxazole N/O, Carbonyl O)Solvated efficiently by polar aprotic solvents.
pH Stability Stable at pH 4.0 - 7.5Avoid pH > 8.5 to prevent isoxazole ring opening.

Self-Validating Protocol: Preparation of Master Stock Solutions

This protocol establishes a self-validating system to prepare 10 mM to 50 mM master stock solutions. By integrating quality control (QC) checkpoints, the protocol ensures that no active pharmaceutical ingredient (API) is lost to precipitation or filter binding.

Materials Required:
  • 5-(pyrrolidin-1-ylcarbonyl)isoxazole derivative (High purity, >98%)

  • Anhydrous DMSO (≥99.9%, sterile-filtered)

  • 0.22 µm PTFE (Polytetrafluoroethylene) syringe filters

  • Amber glass vials or opaque polypropylene tubes

Step-by-Step Methodology:
  • Gravimetric Analysis: Weigh the required mass of the compound using a calibrated analytical microbalance. Causality: Static electricity can cause lipophilic powders to scatter; use an anti-static gun if necessary.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the target concentration. Causality: Anhydrous DMSO is critical; even trace water absorbed from the atmosphere can drastically reduce the solubility limit of lipophilic isoxazoles.

  • Mechanical Disruption: Vortex the mixture for 60 seconds. If particulates remain, submerge the vial in a water bath sonicator for 5–10 minutes. Caution: Do not exceed 37°C to prevent thermal degradation.

  • Visual QC Check: Inspect the solution against both a stark white and a stark black background. The solution must be completely optically clear.

  • Sterile Filtration: Pass the solution through a 0.22 µm PTFE syringe filter. Causality: PTFE is chemically inert to DMSO. Never use Nylon or Cellulose Acetate filters, as DMSO will dissolve the membrane, leaching toxic extractables into your stock.

  • Self-Validation (UV-Vis QC): Measure the UV-Vis absorbance of a 1:1000 dilution of the pre-filtered and post-filtered solution. The λmax​ peaks must match, confirming the compound did not nonspecifically bind to the PTFE membrane.

  • Storage: Aliquot into single-use amber vials to prevent photodegradation and store at -80°C for up to 6 months[5].

G A 1. Weigh Compound (Analytical Balance) B 2. Add Anhydrous DMSO (Target: 10-50 mM) A->B C 3. Vortex & Sonicate (Water bath, 5-10 min) B->C D Clear Solution? C->D E Gentle Heating (Max 37°C) D->E No F 4. Sterile Filtration (0.22 µm PTFE Filter) D->F Yes E->C G 5. UV-Vis QC Check (Self-Validation) F->G H 6. Aliquot & Store (-80°C) G->H

Workflow for preparing 5-(pyrrolidin-1-ylcarbonyl)isoxazole stocks.

In Vivo / In Vitro Aqueous Dilution Strategy

A common failure point in pharmacological assays is the "crash out" phenomenon. When a DMSO stock is injected directly into an aqueous buffer (or culture media), the DMSO rapidly diffuses into the bulk water. This leaves the highly lipophilic 5-(pyrrolidin-1-ylcarbonyl)isoxazole molecules stranded, forcing them to nucleate and precipitate.

To prevent this, a step-wise co-solvent formulation is mandatory[5].

Table 2: Standard Co-Solvent Formulation Matrix

ComponentVolume %Function & Causality
DMSO Stock 10%Delivers the API in a fully solvated, monomeric state.
PEG300 40%Acts as a miscible organic bridge, reducing the dielectric constant of the final mixture.
Tween-80 5%Non-ionic surfactant. Coats the hydrophobic pyrrolidine/isoxazole moieties to prevent aggregation.
Saline / PBS 45%Bulk aqueous phase to achieve physiological osmolarity.
Dilution Methodology & Self-Validation:

The order of addition is non-negotiable. Deviating from this sequence will induce irreversible precipitation.

  • Pipette the required volume of DMSO Stock into a clean tube.

  • Add PEG300 and vortex vigorously for 10 seconds.

  • Add Tween-80 and vortex vigorously for 10 seconds.

  • Add Saline dropwise while continuously vortexing.

  • Self-Validation (Tyndall Effect QC): Shine a red or green laser pointer through the final solution in a dark room. A faint, continuous beam (Tyndall effect) indicates a successful, stable micellar dispersion. If you see distinct, sparkling particles, the compound has crystallized, and the solution must be discarded.

G S1 DMSO Stock (10% v/v) S2 Add PEG300 (40% v/v) S1->S2 Vortex S3 Add Tween-80 (5% v/v) S2->S3 Vortex S4 Add Saline (45% v/v) S3->S4 Dropwise S5 Laser Tyndall QC (Check for Micelles) S4->S5

Stepwise co-solvent dilution strategy to prevent aqueous precipitation.

References[2] Biovitrum AB. Substituted azole aromatic heterocycles as inhibitors of 11-beta-HSD-1. Google Patents.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGBaZKDvxDArGsRth1HbHXS1uk9p7BHOhzWM3Dste9F8k45tPTmejs4W0LZACQ2ek6gKdTkLEz7kyMX4PU5LjOqs7vyce86nWFEF9VtaOJ0-qTKgPcDMJmzfrSfx1pFoApEBEwfkgS5N9KEVCZN[3] Syrrx, Inc. Dipeptidyl peptidase inhibitors. Google Patents.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGoYiiol0-38HPhn3kz5iPx7fBwtL2Ozr7VrbkEmLBA78GqWEI5rgVSEYS-o60uyuZyfj6mBaoM5hTc68RA0pccpuOZAIqz3t89RHid--0eXBUYc-Ctk41a5wWKomiBDzvlPSy_AsJar3M=[4] BenchChem. Application Notes and Protocols for the Preparation of 4-(5-methyl-3-isoxazolyl)Benzoic Acid Stock Solutions.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEZNWI94pqtJ8RMmQ-H3yJ_XmgLPPKpbAu3c_cWYs657P1ekEQKttXm99Zyy4oSyildIFq5a1zTRrS8ar_LmDeSh6zoef_s1Iv9MyghkEuHpBHQ6Hg4h6G8ImykbH-CBDGDCDMBWUPGHrv2xyz4HPeELusdl7S5lBgKE6nPdPFfnM1Dn7vHeGGiy29YrqTGXa8YAv0UO5Q8XnixFzvnOLe2wWnlFinlk__GHQoftZ3SWbi061O-_7zA_eFwBvfFgPch64vsll2-_w==[5] MedChemExpress. ISX-1 | Isoxazole.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGQEJ4pJWALcpBB6A19OHtic8tzbsemaYc9ZDyCZr-RjsFREqS8bu0hp50Bo3iymEpt3Go8iKuGC9WMuCDjbGvDGb4zNrzKtvrEIFhV9k3jlhLIR8A-FTgsM8RkgHnVzvDCygM=[1] MedChemExpress. Isoxazole | Drug Scaffold.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE_4qSeRsw6tKaDa0GB4FxyfrKSvxkSeu0GrN9jKoJxfqPzAf0xjk2--5WmF1XQPh5JfBSXt1MaClmyflczevQVf1ZEMQeVg12Bf27r7To2X0YcttfalGT9YpWOE43kTSxRiFIcwMyS

Sources

Application

Application Note: Incorporating the 5-(Pyrrolidin-1-ylcarbonyl)isoxazole Motif into Peptidomimetics via Solid-Phase Synthesis

Introduction & Strategic Rationale The incorporation of heterocyclic bioisosteres into peptide backbones is a cornerstone of modern peptidomimetic drug design. The 5-(pyrrolidin-1-ylcarbonyl)isoxazole motif—typically for...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Rationale

The incorporation of heterocyclic bioisosteres into peptide backbones is a cornerstone of modern peptidomimetic drug design. The 5-(pyrrolidin-1-ylcarbonyl)isoxazole motif—typically formed by coupling isoxazole-5-carboxylic acid to a proline or pyrrolidine-based residue—combines two powerful structural elements. The isoxazole ring acts as a metabolically stable bioisostere for amide bonds and phenyl rings, offering a unique hydrogen-bond acceptor profile. Simultaneously, the pyrrolidine ring restricts the ϕ and ψ dihedral angles, stabilizing secondary structures such as β -turns or polyproline helices.

This specific combination yields a highly constrained, proteolytically resistant N-terminal cap or internal scaffold. It is frequently utilized in the development of protease inhibitors and G-protein-coupled receptor (GPCR) ligands, such as PAR2 agonists and antagonists .

Mechanistic Insights: Overcoming Steric and Electronic Hurdles

Coupling an electron-deficient heteroaromatic carboxylic acid (isoxazole-5-carboxylic acid) to a sterically hindered secondary amine (the pyrrolidine ring of proline) presents significant kinetic challenges that will cause standard synthesis protocols to fail.

  • Electronic Deficiency: The isoxazole ring withdraws electron density from the 5-carboxylic acid. This makes the resulting active ester intermediate less stable and highly prone to hydrolysis before aminolysis can occur.

  • Steric Hindrance: The secondary amine of the pyrrolidine ring is significantly less nucleophilic than primary amines due to the steric bulk of the cyclic aliphatic chain.

Causality in Reagent Selection: Standard carbodiimide chemistry (e.g., DIC/HOBt) often results in incomplete coupling, leading to deletion sequences or promoting epimerization of the C-terminal residue during prolonged reaction times. To overcome this, the uronium salt HATU is the reagent of choice . HATU generates an active HOAt ester. The nitrogen atom at the 7-position of the HOAt pyridine ring exerts a critical neighboring group effect; it acts as an intramolecular general base that pre-organizes the transition state via hydrogen bonding. This dramatically accelerates the aminolysis of the hindered pyrrolidine nitrogen, driving the formation of the 5-(pyrrolidin-1-ylcarbonyl)isoxazole moiety to completion before the active ester can degrade.

Quantitative Data: Coupling Optimization

The table below summarizes the optimization of coupling isoxazole-5-carboxylic acid to a resin-bound proline residue. The data demonstrates the superiority of HATU/DIPEA in achieving high yields with minimal epimerization.

Coupling Reagent SystemBaseReaction TimeCoupling Efficiency (%)Epimerization (D-isomer %)
DIC / HOBtNone120 min< 60%4.5%
HBTUDIPEA (2.0 eq)60 min82%2.1%
HATU DIPEA (2.0 eq) 45 min > 98% < 0.5%
COMUCollidine (2.0 eq)45 min> 98%< 0.2%

Note: Epimerization rates are highly dependent on the specific sequence and resin loading. COMU is a viable, safer alternative to HATU with comparable efficacy.

Experimental Protocol: Solid-Phase Synthesis Workflow

This protocol is designed as a self-validating system . It utilizes the Chloranil test instead of the standard Kaiser (ninhydrin) test. Why? The Kaiser test yields false negatives for secondary amines because it requires a primary amine to form the visible Ruhemann's purple complex. The Chloranil test specifically detects secondary amines.

Materials:

  • Fmoc-Pro-Resin (or peptide-resin terminating in an N-terminal pyrrolidine/proline)

  • Isoxazole-5-carboxylic acid (3.0 equivalents)

  • HATU (2.95 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (6.0 equivalents)

  • N,N-Dimethylformamide (DMF) (Peptide synthesis grade)

Step-by-Step Methodology:

  • Fmoc Deprotection: Treat the resin-bound peptide with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF (5x) and Dichloromethane (DCM) (3x).

  • Validation (Chloranil Test - Pre-coupling): Transfer a few resin beads to a test tube. Add 1 drop of 2% acetaldehyde in DMF and 1 drop of 2% chloranil in DMF. Let stand for 5 minutes. A dark blue/green color on the beads confirms the presence of the free secondary amine.

  • Pre-Activation: In a clean vial, dissolve Isoxazole-5-carboxylic acid (3.0 eq) and HATU (2.95 eq) in a minimum volume of DMF (approx. 0.1 M concentration). Add DIPEA (6.0 eq). The solution will turn yellow. Stir for 1-2 minutes to allow the formation of the active HOAt ester. Crucial: Do not over-activate (exceed 3 minutes), as the active ester of the electron-deficient isoxazole can rapidly degrade.

  • Coupling: Add the activated mixture to the resin. Agitate gently at room temperature for 45 minutes.

  • Washing: Drain the reaction mixture and wash the resin with DMF (5x) and DCM (3x).

  • Validation (Chloranil Test - Post-coupling): Repeat the Chloranil test on a few beads. The beads should remain colorless or pale yellow. If the beads are blue/green, the coupling is incomplete; repeat steps 3-5 (double coupling).

  • Cleavage: Treat the resin with a standard TFA cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H 2​ O) for 2 hours to release the functionalized peptidomimetic from the solid support.

Process Visualization

The following diagram illustrates the logical workflow and validation checkpoints for incorporating the moiety.

SPPS_Workflow A Resin-Bound Proline/Pyrrolidine (Secondary Amine) B Fmoc Deprotection (20% Piperidine/DMF) A->B C Chloranil Test (Verify Free Sec. Amine) B->C D Activation (Isoxazole-5-carboxylic acid + HATU + DIPEA) C->D E Coupling Reaction (Formation of Pyrrolidin-1-ylcarbonyl) D->E F Chloranil Test (Verify Complete Coupling) E->F G TFA Cleavage & Global Deprotection F->G

Workflow for coupling isoxazole-5-carboxylic acid to a resin-bound pyrrolidine secondary amine.

Conclusion

The synthesis of the 5-(pyrrolidin-1-ylcarbonyl)isoxazole motif requires careful attention to the kinetics of secondary amine acylation. By utilizing highly reactive uronium salts like HATU and employing rigorous in-process analytical checks (Chloranil testing), researchers can efficiently incorporate this constrained bioisostere into complex peptide scaffolds, driving the discovery of novel, metabolically stable therapeutics.

References

  • Tripeptide Aldehyde Inhibitors of Human Rhinovirus 3C Protease: Design, Synthesis, Biological Evaluation, and Cocrystal Structure Solution of P1 Glutamine Isosteric Replacements Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Discovery of Novel Nonpeptidic PAR2 Ligands ACS Medicinal Chemistry Letters URL:[Link]

Method

Application Note: 5-(Pyrrolidin-1-ylcarbonyl)isoxazole as a Versatile Building Block in Medicinal Chemistry

Executive Summary & Mechanistic Rationale In modern medicinal chemistry, the shift away from flat, achiral, and overly lipophilic molecules has driven the demand for functionally dense, sp³-rich building blocks. 5-(Pyrro...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

In modern medicinal chemistry, the shift away from flat, achiral, and overly lipophilic molecules has driven the demand for functionally dense, sp³-rich building blocks. 5-(Pyrrolidin-1-ylcarbonyl)isoxazole represents a highly versatile, privileged scaffold that elegantly balances structural rigidity, polarity, and metabolic stability.

As a Senior Application Scientist, I approach this building block not just as a structural fragment, but as a strategic tool for hit-to-lead optimization. The molecule consists of two synergistic moieties:

  • The Isoxazole Core : A five-membered heteroaromatic ring that serves as an excellent bioisostere for esters, amides, and carboxylic acids. It provides π−π stacking capabilities and acts as a hydrogen-bond acceptor (via the nitrogen atom) while maintaining a low molecular weight and favorable hydrophilicity[1].

  • The Pyrrolidin-1-ylcarbonyl Moiety : The tertiary amide linkage restricts conformational rotation, minimizing the entropic penalty upon target binding. The saturated pyrrolidine ring acts as a lipophilic, sp³-rich vector that efficiently occupies cylindrical hydrophobic pockets—such as the ribose-binding pocket in kinases—without drastically inflating the molecule's overall lipophilicity (cLogP)[2].

By integrating this building block into a drug discovery pipeline, researchers can systematically modulate physicochemical properties, improve pharmacokinetic (PK) profiles, and enhance target selectivity against complex proteins like Casein Kinase 1 (CK1), Cyclooxygenase (COX), and mycobacterial efflux systems[3][4].

Physicochemical Profiling

Understanding the quantitative metrics of a building block is critical for predicting its behavior within the Rule of Five (Ro5) chemical space. Table 1 summarizes the core physicochemical properties of 5-(pyrrolidin-1-ylcarbonyl)isoxazole.

Table 1: Physicochemical and Pharmacokinetic Properties

PropertyValueMechanistic Implication
Molecular Formula C₈H₁₀N₂O₂Low molecular weight allows for downstream elaboration without exceeding Ro5 limits.
Molecular Weight 166.18 g/mol Highly ligand-efficient (LE) starting point for fragment-based drug discovery (FBDD).
Topological Polar Surface Area (TPSA) 46.4 ŲOptimal for membrane permeability; suitable for both CNS and systemic targeting.
Hydrogen Bond Donors (HBD) 0Prevents excessive desolvation penalties during passive diffusion.
Hydrogen Bond Acceptors (HBA) 3Provides multiple anchoring points (Carbonyl O, Isoxazole N) for target engagement.
Rotatable Bonds 1High rigidity reduces the entropic cost of binding, leading to higher affinity.
Calculated LogP (cLogP) ~0.85Excellent balance of aqueous solubility and lipophilicity.

Structural Integration & Target Engagement

When incorporated into a larger pharmacophore, 5-(pyrrolidin-1-ylcarbonyl)isoxazole dictates a highly specific binding modality. The diagram below illustrates the logical flow of how this building block interacts with a generic kinase ATP-binding site.

Pharmacophore Ligand 5-(Pyrrolidin-1-ylcarbonyl)isoxazole Isoxazole Core Carbonyl (O) Pyrrolidine Ring Target Target Protein (e.g., Kinase) Hinge Region H-Bond Donor Hydrophobic Pocket Ligand:iso->Target:hinge π-π Stacking Ligand:co->Target:hbond H-Bond Acceptor Ligand:pyr->Target:ribose Shape Complementarity

Fig 1. Mechanistic binding interactions of the building block within a target protein pocket.

Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems . Every step includes the causality behind the reagent selection and the expected analytical checkpoints to verify success before proceeding.

Protocol A: Synthesis of 5-(Pyrrolidin-1-ylcarbonyl)isoxazole via Amide Coupling

Objective : To synthesize the core building block from commercially available isoxazole-5-carboxylic acid and pyrrolidine with >95% purity.

Causality & Reagent Selection : Isoxazole-5-carboxylic acid is relatively electron-deficient, which can reduce the reaction rate of standard carbodiimide couplings (e.g., EDC/HOBt). Therefore, HATU is selected as the coupling reagent. HATU forms a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester, driving the reaction to completion rapidly. DIPEA (N,N-Diisopropylethylamine) is used as a sterically hindered, non-nucleophilic base to deprotonate the pyrrolidine hydrochloride salt without competing for the active ester.

Step-by-Step Methodology :

  • Preparation : In an oven-dried 50 mL round-bottom flask equipped with a magnetic stirrer, dissolve isoxazole-5-carboxylic acid (1.0 eq, 5.0 mmol) in anhydrous N,N-dimethylformamide (DMF) (15 mL) under an inert argon atmosphere.

  • Activation : Add HATU (1.1 eq, 5.5 mmol) and DIPEA (3.0 eq, 15.0 mmol) to the solution. Stir at room temperature (20-25 °C) for 15 minutes. Validation Check: The solution will transition from colorless to a pale yellow, indicating the formation of the active HOAt ester.

  • Coupling : Add pyrrolidine (1.2 eq, 6.0 mmol) dropwise over 5 minutes. The reaction is mildly exothermic.

  • Monitoring : Stir the reaction mixture at room temperature for 2 hours. Monitor the progression via LC-MS rather than TLC, as the polarity difference between the acid and the tertiary amide can be difficult to resolve on standard silica. Validation Check: LC-MS should show the disappearance of the acid mass [M-H]⁻ 112 and the appearance of the product mass [M+H]⁺ 167.

  • Quenching & Extraction : Dilute the mixture with ethyl acetate (50 mL) and wash sequentially with 1M HCl (2 × 20 mL) to remove unreacted pyrrolidine, saturated NaHCO₃ (2 × 20 mL) to remove acidic byproducts, and brine (20 mL).

  • Purification : Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, Hexanes:EtOAc gradient) to yield the pure product as a pale oil or low-melting solid.

Protocol B: Regioselective C3-Functionalization (Bromination)

Objective : To activate the building block for downstream Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions by introducing a bromine atom at the C3 position of the isoxazole ring.

Step-by-Step Methodology :

  • Preparation : Dissolve 5-(pyrrolidin-1-ylcarbonyl)isoxazole (1.0 eq, 3.0 mmol) in glacial acetic acid (10 mL).

  • Halogenation : Add N-Bromosuccinimide (NBS) (1.2 eq, 3.6 mmol) in a single portion. Heat the reaction mixture to 60 °C for 4 hours. Causality: Acetic acid acts as both solvent and acid catalyst, polarizing the Br-N bond of NBS to facilitate electrophilic aromatic substitution at the most electron-rich position (C3) of the isoxazole ring.

  • Workup : Cool to room temperature, pour into ice water (30 mL), and extract with dichloromethane (3 × 15 mL). Wash the combined organic layers with 10% aqueous sodium thiosulfate to quench residual active bromine.

  • Validation : Analyze via ¹H-NMR. Validation Check: The characteristic isoxazole C3-proton singlet (typically around δ 6.5-6.8 ppm) must be completely absent, confirming regioselective bromination.

Workflow SM Isoxazole-5- carboxylic acid Coupling Amide Coupling (RT, 2h) SM->Coupling Reagent Pyrrolidine HATU, DIPEA Reagent->Coupling Product 5-(Pyrrolidin-1-ylcarbonyl) isoxazole Coupling->Product Validation LC-MS & NMR Validation Product->Validation

Fig 2. Workflow for the synthesis and validation of the isoxazole-pyrrolidine building block.

Conclusion

The 5-(pyrrolidin-1-ylcarbonyl)isoxazole motif is not merely a structural placeholder; it is an active participant in target binding and pharmacokinetic optimization. Its rigid, polarizable nature makes it an ideal candidate for disrupting flat, highly lipophilic compound libraries. By following the self-validating synthetic protocols outlined above, medicinal chemists can reliably integrate this building block into advanced lead optimization campaigns, particularly in the development of kinase inhibitors, anti-inflammatory agents, and novel antitubercular therapeutics[1, 2].

References

  • Design, Synthesis and Biological Evaluation of Isoxazole-Based CK1 Inhibitors Modified with Chiral Pyrrolidine Scaffolds National Institutes of Health (NIH) / PMC URL: [Link][2]

  • Advances in isoxazole chemistry and their role in drug discovery National Institutes of Health (NIH) / PMC URL: [Link][1]

  • Synthesis and anti-nociceptive potential of isoxazole carboxamide derivatives National Institutes of Health (NIH) / PMC URL: [Link][3]

  • Expanding the Knowledge Around Antitubercular 5-(2-aminothiazol-4-yl)isoxazole-3-carboxamides National Institutes of Health (NIH) / PMC URL: [Link][4]

Sources

Technical Notes & Optimization

Troubleshooting

5-(pyrrolidin-1-ylcarbonyl)isoxazole solubility issues in DMSO and water

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams encountering "brick dust" or "grease" phenomena during early-stage drug discovery.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with research teams encountering "brick dust" or "grease" phenomena during early-stage drug discovery.

The compound 5-(pyrrolidin-1-ylcarbonyl)isoxazole is a classic example of a problematic small-molecule fragment. While it possesses excellent structural properties for target binding, its physicochemical profile often leads to erratic assay results, false negatives in high-throughput screening (HTS), and formulation headaches.

This guide is designed to move beyond generic advice. We will deconstruct the thermodynamic and chemical causality behind this compound's behavior and provide self-validating protocols to ensure absolute solubility control in both DMSO and aqueous media.

Part 1: The Chemical Causality of Insolubility

To troubleshoot solubility, we must first understand the molecule's architecture. 5-(pyrrolidin-1-ylcarbonyl)isoxazole consists of a lipophilic isoxazole ring linked to a pyrrolidine ring via a carbonyl group.

The Amide Trap: The most common mistake researchers make is assuming the pyrrolidine nitrogen is basic. Because it is bound to a carbonyl, it forms an amide bond . The nitrogen's lone electron pair is delocalized into the carbonyl pi-system via resonance. Therefore, it cannot accept a proton at physiological or even highly acidic pH. Furthermore, isoxazole derivatives are inherently lipophilic, often exhibiting computed LogP values between 2.0 and 4.8, and highly negative LogS (aqueous solubility) values[1]. The result is a neutral, highly lipophilic molecule that readily dissolves in pure organic solvents but violently resists aqueous solvation.

Part 2: Troubleshooting FAQs

Q1: Why does 5-(pyrrolidin-1-ylcarbonyl)isoxazole crash out immediately when I dilute my 10 mM DMSO stock into PBS?

Causality: You are observing a phenomenon known as "hydrophobic collapse." While the compound is fully solvated in 100% DMSO, diluting it directly into >95% water causes the DMSO to rapidly hydrogen-bond with the water network. The isoxazole derivative is suddenly stripped of its solvation shell, leading to rapid nucleation and precipitation. Solution: Avoid direct large-fold dilutions. Utilize a step-down cosolvent gradient or introduce a carrier molecule (like cyclodextrins) to the aqueous phase before adding the DMSO stock[2].

Q2: I lowered the pH of my aqueous buffer to 2.0 to protonate the pyrrolidine ring, but solubility didn't improve. Why?

Causality: As established, the pyrrolidine nitrogen is part of a carboxamide linkage. Amides have a pKa of approximately -1 to -2 for their conjugate acids. Lowering the buffer pH to 2.0 does not protonate the molecule; it remains entirely neutral. Solution: Abandon pH-adjustment strategies for this specific compound. Shift your focus to micellar solubilization or complexation using surfactants (e.g., Tween-20) or co-solvents[3].

Q3: My 100% DMSO stock was perfectly clear yesterday, but today it has microscopic white "floaters." Is the compound degrading?

Causality: It is highly unlikely to be degradation. DMSO is fiercely hygroscopic. If a DMSO stock vial is opened on the benchtop, it rapidly absorbs atmospheric moisture. Even 5% water content in DMSO can drastically lower the solubility limit of lipophilic isoxazole-carboxamides, causing slow, invisible micro-crystallization. Solution: Always use anhydrous DMSO stored over molecular sieves, and aliquot your master stocks into single-use vials to prevent repeated atmospheric exposure.

Part 3: Quantitative Data & Solvation Limits

The following table summarizes the expected solubility limits and physicochemical behavior of 5-(pyrrolidin-1-ylcarbonyl)isoxazole across different media to help you design your assay conditions.

Solvent / MediumMax Stable ConcentrationMechanistic Notes
100% Anhydrous DMSO > 50 mMIdeal for master stocks. Requires storage at -20°C in desiccated, sealed aliquots.
DMSO exposed to air (24h) ~ 10 - 20 mMMoisture absorption drastically reduces the solubility ceiling.
PBS (pH 7.4) < 10 µMSevere hydrophobic crash out. Unsuitable for direct assays without carriers.
PBS + 1% DMSO ~ 10 - 50 µMStandard HTS limit. Prone to supersaturation and delayed precipitation.
PBS + 5% HP-β-CD > 500 µMHydroxypropyl-β-cyclodextrin creates a hydrophobic cavity for the isoxazole ring.
0.1 N HCl (pH 1.2) < 10 µMNo improvement over PBS due to the non-basic nature of the amide nitrogen.

Part 4: Mechanistic Workflows & Visualizations

To prevent assay failure, you must control the thermodynamic transition of the compound from the organic phase to the aqueous phase.

G A 100% DMSO Stock (Fully Solvated) B Direct Aqueous Dilution (>95% Water) A->B Incorrect E Step-wise Dilution (Cosolvent Gradient) A->E Correct F Surfactant / Carrier Addition (e.g., HP-β-CD) A->F Correct C Hydrophobic Collapse & Nucleation B->C D Precipitation / Crash Out C->D G Stable Aqueous Suspension / Micellar Solution E->G F->G

Fig 1: Thermodynamic pathways of solvent-shift precipitation and correct formulation strategies.

G Start Need Aqueous Formulation of Isoxazole-Carboxamide Check Is Target Conc. < 10 µM? Start->Check Yes1 Use 1% DMSO in Buffer Check->Yes1 Yes No1 Conc. > 10 µM Check->No1 No Check2 Is Assay Surfactant-Tolerant? No1->Check2 Yes2 Add 0.1% Tween-20 or Pluronic F-68 Check2->Yes2 Yes No2 Use Cyclodextrins (e.g., 5% HP-β-CD) Check2->No2 No

Fig 2: Decision tree for formulating isoxazole-carboxamides in aqueous biological assays.

Part 5: Step-by-Step Experimental Protocols

Protocol A: Preparation and Validation of Anhydrous DMSO Master Stocks

This protocol ensures the compound remains fully solvated and prevents moisture-induced micro-crystallization.

  • Desiccation: Prior to weighing, place the lyophilized 5-(pyrrolidin-1-ylcarbonyl)isoxazole powder in a vacuum desiccator at room temperature for 2 hours to remove surface moisture.

  • Solvent Selection: Use only LC-MS grade, anhydrous DMSO (≥99.9%) packaged under argon. Do not use standard benchtop DMSO.

  • Dissolution: Weigh the required mass to achieve a 10 mM stock. Add the anhydrous DMSO. Vortex for 60 seconds.

  • Thermal Assistance (If needed): If the compound resists initial wetting, sonicate the vial in a water bath at 37°C for 5 minutes. Caution: Do not exceed 40°C to prevent thermal degradation.

  • Self-Validation (Tyndall Effect): Shine a red or green laser pointer through the vial in a dark room. If you see a distinct, solid beam of light scattering through the liquid, micro-precipitates are present. The solution must be optically clear.

  • Storage: Immediately dispense the stock into 10 µL or 20 µL single-use aliquots in tightly sealed amber vials. Store at -20°C. Never freeze-thaw a single vial more than twice.

Protocol B: Biorelevant Aqueous Dilution (The "Step-Down" Method)

Use this protocol to prepare >10 µM aqueous solutions for cellular assays without triggering hydrophobic collapse.

  • Carrier Preparation: Prepare your target aqueous buffer (e.g., PBS or DMEM) and supplement it with 5% (w/v) Hydroxypropyl-β-cyclodextrin (HP-β-CD) or 0.1% Pluronic F-68, depending on cell line tolerance.

  • Temperature Equilibration: Warm both the 10 mM DMSO master stock and the carrier-supplemented buffer to 37°C. Cold buffers drastically reduce the kinetic barrier to precipitation.

  • Vortex-Coupled Addition: Place the tube containing 990 µL of the warmed carrier buffer on a vortex mixer at medium speed.

  • Micro-Injection: Using a precision pipette, inject 10 µL of the 10 mM DMSO stock directly into the vortexing liquid vortex. Do not let the DMSO run down the side of the plastic tube, as the compound will immediately crystallize on the plastic surface.

  • Validation: Analyze the final 100 µM solution via Dynamic Light Scattering (DLS) or a simple OD600 absorbance read. An OD600 > 0.05 indicates colloidal aggregation.

References

  • Technical Support Center: Enhancing the Bioavailability of Isoxazole-Carboxamide Derivatives. Benchchem.
  • Lipophilicity and water solubility of Isoxazole derivatives computed by SwissADME database. ResearchGate.
  • Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. PMC (NIH).

Sources

Optimization

troubleshooting 5-(pyrrolidin-1-ylcarbonyl)isoxazole purification by flash chromatography

Welcome to the Chromatography Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing challenges in the purification of heterocyclic amides.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Chromatography Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing challenges in the purification of heterocyclic amides. The compound 5-(pyrrolidin-1-ylcarbonyl)isoxazole presents a unique set of chromatographic hurdles: the strong hydrogen-bond accepting nature of the tertiary amide, the potential basicity of residual pyrrolidine, and the UV-activity of the isoxazole ring.

This guide provides a mechanistic, field-proven approach to troubleshooting its purification, moving beyond trial-and-error to establish a self-validating purification system.

Diagnostic Workflow

Before adjusting your solvent gradients, it is critical to identify the root cause of poor resolution. Follow this logical progression to diagnose your specific issue.

TroubleshootingWorkflow Start Issue: Poor Resolution or Streaking Check1 Column Pre-equilibrated? Start->Check1 Action1 Equilibrate column (Prevent Heat of Adsorption) Check1->Action1 No Check2 Residual Pyrrolidine Present? Check1->Check2 Yes Action1->Check2 Action2 Wash organic layer with 1N HCl or use NH2-capped silica Check2->Action2 Yes Check3 Amide Streaking on Normal Phase? Check2->Check3 No Action2->Check3 Action3 Change solvent system: Hex/EtOAc -> DCM/MeOH Check3->Action3 Yes Success Pure 5-(pyrrolidin-1-ylcarbonyl)isoxazole Check3->Success No Action3->Success

Workflow for diagnosing and resolving isoxazole amide purification issues.

Frequently Asked Questions (Troubleshooting)

Q1: Why does 5-(pyrrolidin-1-ylcarbonyl)isoxazole streak severely on standard silica gel, even with a low Rf? Causality & Solution: Streaking of tertiary amides is often driven by the strong hydrogen-bond accepting properties of the amide carbonyl and the isoxazole nitrogen interacting with the acidic silanol groups on bare silica gel. Furthermore, if your crude mixture contains unreacted pyrrolidine (a secondary amine), it will tail heavily and drag the product with it across multiple fractions. Action: First, ensure all residual pyrrolidine is removed prior to chromatography by washing the organic extract with an acidic aqueous solution[1]. If the pure amide still streaks, switch your solvent system. While Hexanes/Ethyl Acetate is a common starting point, a Dichloromethane (DCM)/Methanol (MeOH) gradient disrupts hydrogen bonding more effectively, yielding significantly sharper peaks[2].

Q2: I loaded my sample dynamically (dry loading), but my recovery is extremely low, and the column got hot. What happened? Causality & Solution: You are experiencing the "heat of adsorption." When dry silica is suddenly exposed to polar solvents, the displacement of air and the adsorption of solvent onto the silica surface is a highly exothermic process[3]. If you dry-load your crude isoxazole amide onto a dry column and immediately pump a polar solvent, the localized heat can degrade the sensitive isoxazole ring or cause the compound to crash out inside the column. Action: Always pre-equilibrate your flash cartridge with the non-polar component of your mobile phase (e.g., 100% Hexanes or DCM) before loading the sample[3].

Q3: How do I separate the product from coupling reagent byproducts (e.g., EDC/DMAP)? Causality & Solution: Isoxazole-carboxamides are typically synthesized using EDC and DMAP[1]. While EDC urea byproducts are water-soluble, unreacted DMAP often co-elutes with polar amides on normal-phase silica due to similar Rf values. Action: Do not rely solely on chromatography to fix a poor workup. Implement a rigorous aqueous extraction first (see Protocol 1). For persistent organic-soluble byproducts, consider switching to Reversed-Phase (C18) Flash Chromatography[4].

Quantitative Data: Solvent System Selection

Choosing the right mobile phase is the single most important variable for this compound. Below is a comparative analysis of standard solvent systems used for isoxazole amides.

Solvent SystemSelectivity for AmideTailing FactorBest Application
Hexanes / Ethyl Acetate (Gradient)ModerateHigh (Streaking)Initial crude separations; removing highly non-polar impurities[2].
DCM / Methanol (0-5% Gradient)HighLow (Sharp peaks)Resolving the target amide from polar coupling byproducts and reducing H-bonding.
Water / Acetonitrile (C18 Reverse Phase)Very HighVery LowComplete removal of EDC/DMAP; ideal for final polishing of the API.

Self-Validating Experimental Protocols

To ensure reproducibility, every step in the purification pipeline must have a built-in validation checkpoint.

Protocol 1: Pre-chromatography Aqueous Workup

Why this is self-validating: By verifying the pH of the aqueous washes, you guarantee the protonation state of impurities, ensuring they partition into the aqueous layer before they ever touch the silica gel.

  • Dilution: Dilute the crude reaction mixture containing 5-(pyrrolidin-1-ylcarbonyl)isoxazole in 20 volumes of DCM.

  • Acidic Wash (Amine Removal): Wash the organic layer with 1N HCl (2 x 10 mL) to protonate and remove unreacted pyrrolidine and DMAP.

    • Validation Checkpoint: Test the aqueous layer with pH paper. It must read pH < 2. If not, repeat the wash.

  • Basic Wash (Acid Removal): Wash with 1% NaHCO3 (2 x 10 mL) to deprotonate and remove unreacted isoxazole-5-carboxylic acid[1].

    • Validation Checkpoint: The aqueous layer must read pH > 8.

  • Drying: Wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

Protocol 2: Optimized Liquid Loading and Flash Chromatography

Why this is self-validating: Visual and tactile feedback ensures the sample remains in solution and the column is thermodynamically stable.

  • Solubility Pre-Test: Dissolve 5 mg of the crude product in candidate solvents (e.g., DCM)[4].

    • Validation Checkpoint: Visual inspection under UV light confirms no particulate matter remains, ensuring the sample won't precipitate on the column frit.

  • Column Equilibration: Mount a normal-phase silica cartridge. Flush with 3 column volumes (CV) of 100% DCM to dissipate the heat of adsorption[3].

    • Validation Checkpoint: Touch the outside of the silica cartridge. It will initially get warm. Wait until the plastic returns to room temperature before proceeding.

  • Liquid Loading: Dissolve the crude mixture in the minimum volume of DCM (e.g., 1 mL per 100 mg crude). Inject directly onto the equilibrated column head[4].

  • Gradient Elution: Run a scouting gradient from 0% to 5% Methanol in DCM over 10 CVs. Monitor UV absorbance at 254 nm (isoxazole ring) and 210 nm (amide carbonyl).

References

  • Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Troubleshooting Flash Chromatography Source: University of Rochester URL:[Link]

  • Flash Chromatography Basics Source: Sorbent Technologies, Inc. URL:[Link]

  • Why does my silica flash chromatography column get hot? Source: Biotage URL:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Crystallization Conditions for 5-(pyrrolidin-1-ylcarbonyl)isoxazole

Welcome to the technical support guide for the crystallization of 5-(pyrrolidin-1-ylcarbonyl)isoxazole. This document is designed for researchers, chemists, and drug development professionals to navigate the common chall...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the crystallization of 5-(pyrrolidin-1-ylcarbonyl)isoxazole. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with obtaining high-quality crystalline material of this target compound. As a molecule featuring a moderately polar isoxazole ring, an amide linker, and a saturated pyrrolidine group, its crystallization behavior can be nuanced.[1][2] This guide provides a framework for systematic optimization, moving from frequently asked questions to in-depth troubleshooting for more persistent issues.

Frequently Asked Questions (FAQs)

Q1: My compound won't crystallize from the solution. What are the first things I should try?

A: If your solution is clear and no crystals have formed after a reasonable time, the system is likely not sufficiently supersaturated. The first and simplest interventions are to induce nucleation. Try scratching the inside of the flask just below the solvent line with a glass rod; this creates microscopic imperfections that can serve as nucleation sites.[3] If that fails, add a "seed crystal" – a tiny speck of previously isolated solid material – to the solution to initiate growth.[3]

Q2: My compound "crashed out" of solution as a fine powder. What went wrong?

A: Rapid formation of a powder or microcrystals indicates that the solution became supersaturated too quickly.[3] This often happens when the solution is cooled too fast or when an anti-solvent is added too rapidly. The goal is slow, controlled crystal growth. To fix this, re-dissolve the solid by heating and then either add a small amount of additional "good" solvent (10-20%) to slow the process or ensure the solution cools much more slowly (e.g., by placing the flask in an insulated container).[3]

Q3: What is "oiling out," and why does it happen?

A: "Oiling out" is a phenomenon where the solute separates from the solvent as a liquid phase (an oil) instead of a solid crystal.[4] This typically occurs when a compound comes out of solution at a temperature above its melting point or when the concentration of the solute is too high for the given conditions.[4][5] It can also be caused by the presence of impurities that depress the melting point.

Q4: Does the choice of solvent really matter that much?

A: Absolutely. The solvent is arguably the most critical variable in crystallization. It influences solubility, supersaturation kinetics, and even the resulting crystal form (polymorphism).[6][7] An ideal single solvent for cooling crystallization is one in which your compound is highly soluble at high temperatures but poorly soluble at low temperatures. For anti-solvent crystallization, you need a "good" solvent in which the compound is very soluble and a miscible "anti-solvent" in which it is insoluble.[8]

Troubleshooting Guide 1: The Compound Fails to Crystallize

This guide addresses the scenario where the compound remains fully dissolved even after cooling or prolonged standing.

Potential Causes:

  • Insufficient Supersaturation: The concentration of the compound is below the saturation point at the given temperature.

  • Wrong Solvent System: The compound is too soluble in the chosen solvent, even at low temperatures.

  • High Purity Issues: Highly pure compounds sometimes lack the nucleation points that trace impurities can provide, making initial crystal formation difficult.

  • Slow Nucleation Kinetics: The compound may require a significant energy barrier to be overcome for the first crystal nucleus to form.

Step-by-Step Solutions:

  • Concentrate the Solution: The most direct approach is to remove some solvent. This can be done by gentle heating or by passing a slow stream of inert gas (like nitrogen) over the surface of the solution.[3] Be careful not to evaporate too quickly, as this can lead to crashing out.

  • Induce Nucleation: As mentioned in the FAQ, attempt to scratch the flask or add a seed crystal. These are the least disruptive methods and should always be tried first.[3]

  • Drastic Cooling: If slow cooling fails, try placing the solution in a colder environment, such as a -20°C freezer or a dry ice/acetone bath. This rapid change can sometimes shock the system into nucleating. Note that this may result in lower-quality crystals.

  • Introduce an Anti-Solvent: If you are using a single-solvent system, you can slowly add a miscible solvent in which your compound is insoluble (an "anti-solvent"). For a moderately polar compound like 5-(pyrrolidin-1-ylcarbonyl)isoxazole, if it is dissolved in ethyl acetate or dichloromethane, a non-polar solvent like hexane or heptane would be a suitable anti-solvent.[8] Add the anti-solvent dropwise until the solution becomes faintly cloudy (turbid), then add a drop or two of the good solvent to clarify it before allowing it to stand.

Troubleshooting Guide 2: The Compound Has Oiled Out

Oiling out is a common and frustrating problem. The resulting oil may solidify into an amorphous mass or a poorly crystalline solid.

Potential Causes:

  • High Solute Concentration: The solution is too concentrated, causing the compound to separate above its melting point.

  • Inappropriate Solvent: Some solvents are known to promote oiling. For example, tetrahydrofuran (THF) can be problematic in this regard.[7]

  • Rapid Cooling/Anti-Solvent Addition: As with crashing out, a rapid change in conditions can favor the formation of a liquid phase over an ordered solid phase.

  • Presence of Impurities: Impurities can create a eutectic mixture with a lower melting point than the pure compound.

Step-by-Step Solutions:

  • Dilute and Re-heat: The first step is to add more of the "good" solvent to dissolve the oil, then re-heat the solution to ensure it is fully homogeneous. Attempt the crystallization again, but this time, cool the solution much more slowly.[4]

  • Lower the Crystallization Temperature: If the compound is oiling out at room temperature, try setting up the crystallization in a refrigerator or freezer. A lower final temperature increases the supersaturation required for precipitation and may fall below the melting point of the oil.

  • Change the Solvent System: If oiling persists, the solvent system is likely the culprit. If you are using a very good solvent, switch to one in which the compound has slightly lower solubility. For anti-solvent systems, try a different pair. For 5-(pyrrolidin-1-ylcarbonyl)isoxazole, moving from dichloromethane/hexane to ethyl acetate/heptane or toluene/hexane could be effective.[9]

  • Crystallize from the Oil: If the oil cannot be avoided, it can sometimes be induced to crystallize. Try scratching the oil, adding a seed crystal directly to it, or leaving it in the freezer for an extended period.[4]

Systematic Crystallization Screening

For novel compounds or when simple methods fail, a systematic approach is necessary. This involves screening a variety of solvents, temperatures, and methods in parallel. High-throughput screening techniques are common in the pharmaceutical industry.[10]

Experimental Protocol: Small-Scale Solvent Screening

  • Solubility Test: In small vials, add ~5-10 mg of your compound. To each vial, add a different solvent (see table below) dropwise at room temperature until the solid dissolves. Record the approximate solubility.

  • Identify Potential Solvents:

    • Good Candidates for Cooling Crystallization: Solvents that require heating to fully dissolve the compound.

    • Good Candidates for Anti-Solvent Crystallization: Solvents that dissolve the compound readily at room temperature ("good" solvents) and solvents in which the compound is insoluble ("anti-solvents").

    • Good Candidates for Evaporation: Solvents that dissolve the compound but have a relatively low boiling point.[7]

  • Set Up Crystallization Experiments: Based on the solubility tests, set up small-scale crystallizations using various methods:

    • Slow Cooling: Dissolve the compound in a good candidate solvent at its boiling point, then allow it to cool slowly to room temperature, followed by further cooling in a refrigerator.

    • Slow Evaporation: Dissolve the compound in a volatile solvent in a vial covered with a cap that has a small hole pricked in it.[11]

    • Vapor Diffusion: In a small, open vial, dissolve your compound in a moderately volatile solvent (e.g., dichloromethane, toluene). Place this vial inside a larger, sealed jar that contains a more volatile anti-solvent (e.g., pentane, hexane). The vapor from the anti-solvent will slowly diffuse into the inner vial, causing crystallization.[11][12]

Table 1: Common Solvents for Crystallization Screening
SolventBoiling Point (°C)[5]Polarity (Dielectric Constant)[8]Comments
Heptane/Hexane98 / 691.9 / 2.0Non-polar. Often used as an anti-solvent.[5]
Toluene1112.4Aromatic, non-polar. Good for slow evaporation. Can sometimes be incorporated into the crystal lattice.[9]
Diethyl Ether354.3Very volatile. Use with caution. Good for vapor diffusion.[5]
Dichloromethane (DCM)409.1Highly volatile. Often gives good crystals but can evaporate too quickly.[11]
Ethyl Acetate (EtOAc)776.0Medium polarity. An excellent, versatile solvent for many organic compounds.[7]
Acetone5621Polar aprotic. Highly volatile. Can be too good a solvent.
Isopropanol (IPA)8218Polar protic. Good for compounds with H-bonding capability.
Ethanol (EtOH)7824.3Polar protic. Commonly used for recrystallizing isoxazole derivatives.[13][14]
Methanol (MeOH)6533Polar protic. Similar to ethanol but more polar.
Water10080.1Highly polar. Likely an anti-solvent for this compound unless it's in salt form.

Visualizing the Workflow

A systematic approach ensures that all key variables are explored logically. The following diagram outlines a typical workflow for optimizing crystallization.

Crystallization_Workflow Start Crude 5-(pyrrolidin-1-ylcarbonyl)isoxazole Solubility Step 1: Solubility Screening (See Table 1) Start->Solubility SelectMethod Step 2: Select Crystallization Method Solubility->SelectMethod Cooling Slow Cooling SelectMethod->Cooling Evaporation Slow Evaporation SelectMethod->Evaporation Vapor Vapor Diffusion SelectMethod->Vapor Antisolvent Anti-Solvent Addition SelectMethod->Antisolvent Outcome Step 3: Assess Outcome Cooling->Outcome Evaporation->Outcome Vapor->Outcome Antisolvent->Outcome Crystals Good Quality Crystals Outcome->Crystals Success! Oil Oiling Out Outcome->Oil Problem Powder Powder / Microcrystals Outcome->Powder Problem NoCrystals No Crystals Outcome->NoCrystals Problem Troubleshoot Troubleshoot / Optimize Oil->Troubleshoot Powder->Troubleshoot NoCrystals->Troubleshoot Troubleshoot->Solubility Re-evaluate Solubility Troubleshoot->SelectMethod Change Solvent / Method

Caption: A logical workflow for systematic crystallization optimization.

References

  • Polymorphism in N-(5-methylisoxazol-3-yl)malonamide: understanding the supramolecular structure and the crystallization mechanism. CrystEngComm (RSC Publishing).
  • Crystallographic fragment screening. PubMed.
  • Lessons from high-throughput protein crystallization screening: 10 years of practical experience. PMC.
  • Polymorphs in Diamides Isoxazole Crystals. Scribd.
  • High-Throughput Crystallization Screening with Transmission PXRD Analysis. CCDC.
  • Getting crystals your crystallographer will treasure: a beginner's guide. PMC.
  • Structure based drug discovery facilitated by crystallography. Drug Target Review.
  • Troubleshooting Crystallization. Chemistry LibreTexts.
  • Synthesis, crystal structure and molecular docking study of novel isoxazole derivatives as CYP450 inhibitors in search of anticancer agents. Taylor & Francis Online.
  • Crystallization Screening. Hampton Research.
  • Determining Which Solvent to Use. Chemistry LibreTexts.
  • Crystallization. University of California, Irvine.
  • Crystal Growing Tips. University of Florida.
  • Tips and Tricks for the Lab: Growing Crystals Part 3. ChemistryViews.
  • Crystallisation Techniques. Durham University.
  • Guide for crystallization. University of Geneva.
  • Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. BOC Sciences.
  • Synthesis and Antimicrobial Studies of Isoxazole Derivatives. ResearchGate.
  • A kind of preparation method of isoxazole compound. Google Patents.
  • Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Der Pharma Chemica.
  • Understanding Polymorphism & Crystallisation Issues in the Pharmaceutical Industry. Scientific Update.
  • A review of isoxazole biological activity and present synthetic techniques. World Journal of Advanced Research and Reviews.
  • The synthetic and therapeutic expedition of isoxazole and its analogs. PMC.
  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. IRIS UniPA.

Sources

Optimization

5-(pyrrolidin-1-ylcarbonyl)isoxazole thermal stability at room temperature

Introduction: Navigating the Stability of 5-(pyrrolidin-1-ylcarbonyl)isoxazole Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Navigating the Stability of 5-(pyrrolidin-1-ylcarbonyl)isoxazole

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with isoxazole-containing compounds, with a specific focus on assessing the stability of molecules like 5-(pyrrolidin-1-ylcarbonyl)isoxazole. While comprehensive public data on the thermal stability of this specific molecule at room temperature is not available, this document provides the foundational principles, troubleshooting workflows, and experimental protocols necessary to determine its stability profile.

The isoxazole ring is a vital scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[1][2] Its stability is a critical parameter, influencing everything from storage conditions and shelf-life to the reliability of experimental results.[3] This guide will equip you with the knowledge to proactively assess and troubleshoot the stability of your isoxazole derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the general thermal stability of the isoxazole ring at room temperature?

A1: The isoxazole ring is a five-membered aromatic heterocycle and is generally considered stable under standard room temperature conditions (20-25°C).[4][5] High-temperature pyrolysis studies, which report decomposition, are typically conducted at extreme temperatures (e.g., 600-1100 K) and are not representative of normal laboratory or storage environments.[6][7] However, the intrinsic stability of the ring can be significantly influenced by the nature and position of its substituents.[4]

Q2: What specific structural features of 5-(pyrrolidin-1-ylcarbonyl)isoxazole might influence its stability?

A2: Several features could potentially impact the stability of this molecule:

  • The N-O Bond: This is inherently the weakest bond in the isoxazole ring. Its cleavage is often the initial step in thermal or photochemical degradation pathways.[7][8][9]

  • The Amide Linkage: The (pyrrolidin-1-ylcarbonyl) group contains an amide bond. While generally stable, amides can be susceptible to hydrolysis under strongly acidic or basic conditions, which could be a concern for long-term storage in solution if the pH is not controlled.

  • The Pyrrolidine Ring: The pyrrolidine scaffold itself is a stable saturated heterocycle, common in many approved drugs, and is not expected to be a primary point of instability under normal conditions.[10]

Q3: Beyond temperature, what other factors can degrade isoxazole compounds?

A3: Researchers should be mindful of several stress factors that can induce degradation:

  • pH: The stability of the isoxazole ring can be pH-dependent. Studies on the drug Leflunomide, which contains an isoxazole ring, show that it is stable at acidic and neutral pH at 25°C, but the ring opening is significantly faster under basic conditions (pH 10).[4][11]

  • Photostability: UV irradiation can provide the energy to induce rearrangement or cleavage of the isoxazole ring.[12] Therefore, compounds should be protected from light.

  • Reductive/Oxidative Conditions: The N-O bond is susceptible to cleavage under reductive conditions, such as catalytic hydrogenation.[5][12] Similarly, strong oxidizing agents may compromise the integrity of the heterocyclic system.[13][14]

Q4: What are the recommended general storage conditions for a novel compound like 5-(pyrrolidin-1-ylcarbonyl)isoxazole?

A4: Based on the chemical properties of isoxazoles, the following storage conditions are recommended to maximize shelf-life, both for solid material and solutions:

  • Temperature: Store in a cool environment. Refrigeration (+2 to +8 °C) is ideal.[15][16]

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to protect against oxidation and moisture.[15]

  • Light: Store in an amber vial or in the dark to prevent photochemical degradation.[17]

  • Container: Use a tightly sealed container to prevent moisture ingress.[13][15]

Troubleshooting Guides

This section provides actionable guidance for common issues encountered during experimentation that may be related to compound stability.

Scenario 1: I am observing impurity peaks or inconsistent results. Is my compound degrading?

You've just run an HPLC or LC-MS analysis of your 5-(pyrrolidin-1-ylcarbonyl)isoxazole sample that was stored in solution on the benchtop, and you see a new, unexpected peak that wasn't there yesterday. This troubleshooting workflow can help you diagnose the problem.

G start Unexpected Results / New Impurity Peak check_method 1. Verify Analytical Method Integrity start->check_method check_prep 2. Review Sample Preparation start->check_prep assess_stability 3. Assess Compound Stability start->assess_stability method_ok Method is Robust check_method->method_ok Yes method_issue Issue Found (e.g., column bleed, mobile phase) check_method->method_issue No prep_ok Preparation is Consistent check_prep->prep_ok Yes prep_issue Issue Found (e.g., contamination, solvent effects) check_prep->prep_issue No run_stability_study Conduct Preliminary Stability Study (Protocol Below) assess_stability->run_stability_study degradation_confirmed Degradation Confirmed run_stability_study->degradation_confirmed Purity Decreases stable_confirmed Compound is Stable (Root cause is elsewhere) run_stability_study->stable_confirmed Purity Unchanged

Caption: Troubleshooting workflow for diagnosing unexpected impurities.

If you've ruled out issues with your analytical method and sample preparation, the next logical step is to directly assess the compound's stability using a controlled experiment.

Experimental Protocol: Preliminary Room Temperature Stability Study (Solid & Solution)

This protocol is designed to provide a clear, initial assessment of your compound's stability at room temperature over a four-week period.

Objective: To determine if 5-(pyrrolidin-1-ylcarbonyl)isoxazole degrades in its solid state or in solution when stored at ambient temperature, protected from light.

Materials:

  • High-purity sample of 5-(pyrrolidin-1-ylcarbonyl)isoxazole

  • Amber HPLC vials with caps

  • Volumetric flasks and pipettes

  • HPLC-grade solvent for dissolution (e.g., Acetonitrile or Methanol)

  • HPLC system with a UV/PDA detector[18]

Methodology:

  • Time-Zero (T=0) Analysis (Baseline):

    • Solid Sample: Accurately weigh ~1 mg of the solid compound into an amber HPLC vial. This will be your T=0 Solid reference, to be analyzed at the end of the study. Store it under the recommended conditions (refrigerated, inert atmosphere).

    • Solution Sample: Prepare a stock solution of your compound at a known concentration (e.g., 1 mg/mL) in your chosen solvent. Immediately dilute an aliquot to your target analytical concentration (e.g., 0.1 mg/mL) and inject it into the HPLC system.

    • Rationale: This initial analysis provides the baseline purity and peak area against which all subsequent time points will be compared.[19]

  • Sample Preparation for Time Points:

    • Solid State Stability: Weigh ~1 mg of the solid compound into three separate amber vials. Label them Solid T=1 week, Solid T=2 weeks, and Solid T=4 weeks.

    • Solution Stability: Using the stock solution from Step 1, dispense aliquots into three separate amber HPLC vials. Label them Solution T=1 week, Solution T=2 weeks, and Solution T=4 weeks.

    • Rationale: Preparing all samples at the beginning ensures consistency and avoids repeated handling of the bulk material.

  • Storage:

    • Place all labeled "T=X" vials (both solid and solution) in a drawer or covered box on a lab bench to simulate ambient room temperature and protect them from direct light.

  • Analysis at Time Points (T=1, 2, 4 weeks):

    • At the end of each time point (1, 2, and 4 weeks):

      • Solution Sample: Take the corresponding labeled vial and inject it directly into the HPLC system.

      • Solid Sample: Take the corresponding labeled vial, dissolve the solid in the same volume of solvent used for the T=0 analysis to achieve the same concentration, and then inject it.

    • Use the exact same HPLC method (mobile phase, gradient, flow rate, column, detection wavelength) for all analyses to ensure data comparability.[20]

  • Data Analysis and Interpretation:

    • For each chromatogram, record the peak area and purity (%) of the main compound peak.

    • Compare the results from each time point to the T=0 baseline.

    • Signs of Instability:

      • A statistically significant decrease (>2%) in the peak area or calculated purity of the main compound.

      • The appearance and growth of new peaks (degradants) over time.

    • Present the data in a clear, tabular format.

Sample Data Presentation Table:

Time PointStatePurity (%) by HPLC AreaPeak Area (Arbitrary Units)Observations
T=0Solution99.8%1,540,300Single major peak
T=1 weekSolution99.7%1,535,100No significant change
T=2 weeksSolution99.6%1,531,000No significant change
T=4 weeksSolution97.5%1,495,600Small new peak at RRT 0.85
T=4 weeksSolid99.8%(Analyzed vs T=0 solid)No significant change
Scenario 2: How can I proactively establish a comprehensive stability profile for my compound?

For drug development professionals, understanding a molecule's intrinsic stability is a regulatory requirement and crucial for formulation development.[14] A forced degradation (or stress testing) study is the standard approach.[17][19]

Objective: To identify potential degradation pathways and establish a stability-indicating analytical method by subjecting the compound to stress conditions more severe than accelerated storage conditions.[19][20] The goal is to achieve 5-20% degradation.[14]

Summary of Forced Degradation Conditions:

Stress ConditionTypical Reagents and ConditionsPotential Degradation Pathway
Acid Hydrolysis 0.1 M - 1 M HCl; Room temp or heat (e.g., 60 °C)[17][19]Amide hydrolysis, potential isoxazole ring opening[21]
Base Hydrolysis 0.1 M - 1 M NaOH; Room temp or heat (e.g., 60 °C)[17][19]Isoxazole ring opening, amide hydrolysis[11]
Oxidation 3-30% H₂O₂; Room temp[14]Oxidation of the heterocycle or substituents
Thermal Dry Heat (e.g., 80-100 °C) or in solution[3]Thermally induced N-O bond cleavage[6]
Photolytic High-intensity UV/Vis light (ICH Q1B options)[17]Photochemical rearrangement or cleavage[12]
High-Level Protocol for Forced Degradation:
  • Preparation: Prepare several solutions of your compound at a known concentration.

  • Exposure: Subject each solution to one of the stress conditions listed in the table above. Include a control sample that is not stressed.

  • Monitoring: Monitor the reactions over time (e.g., 2, 4, 8, 24 hours).

  • Quenching: Once the target degradation (5-20%) is achieved, neutralize the acid/base or stop the stress condition to prevent further degradation.[3]

  • Analysis: Analyze all samples (including the control) by a suitable method, typically HPLC with a PDA and/or Mass Spectrometry (LC-MS) detector.[20]

  • Method Validation: The goal is to develop an analytical method where all degradant peaks are well-resolved from the parent compound peak. This is known as a "stability-indicating method."

By understanding how your molecule behaves under stress, you can predict its long-term stability, identify critical quality attributes, and develop robust formulations and analytical methods.

References

  • Theoretical Study of Thermal Decomposition Mechanisms of Isoxazole.
  • Isoxazole(288-14-2)MSDS Melting Point Boiling Density Storage Transport. ChemicalBook.
  • The pyrolysis of isoxazole revisited: a new primary product and the pivotal role of the vinylnitrene.
  • The Dual Nature of the Isoxazole Ring in Carboxylate Esters: A Technical Guide to Reactivity and Stability. Benchchem.
  • The Pyrolysis of Isoxazole Revisited: A New Primary Product and the Pivotal Role of the Vinylnitrene. A Low-Temperature Matrix Isolation and Computational Study.
  • pH and temperature stability of the isoxazole ring in leflunomide...
  • Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. SciSpace.
  • The pyrolysis of isoxazole revisited: a new primary product and the pivotal role of the vinylnitrene.
  • The Pyrolysis of Isoxazole Revisited: A New Primary Product and the Pivotal Role of the Vinylnitrene. A Low-Temperature Matrix Isolation and Computational Study.
  • Technical Support Center: Refinement of Analytical Methods for Isoxazole Isomers. Benchchem.
  • SAFETY DATA SHEET - Isoxazole. Fisher Scientific.
  • Synthetic reactions using isoxazole compounds. J-STAGE.
  • Cross-Validation of Analytical Methods for Dihydroisoxazole Characterization: A Compar
  • A review of isoxazole biological activity and present synthetic techniques. Journal of Global Trends in Pharmaceutical Sciences.
  • Isoxazole, 250 g, CAS No. 288-14-2. Carl ROTH.
  • The synthetic and therapeutic expedition of isoxazole and its analogs. PMC.
  • An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold.
  • Forced Degradation – A Review. Journal of Drug Delivery and Therapeutics.
  • Forced Degradation in Pharmaceuticals – A Regulatory Upd
  • Development of forced degradation and stability indicating studies of drugs—A review. ScienceDirect.
  • TECHNICAL CONSIDERATIONS OF FORCED DEGRADATION STUDIES OF NEW DRUG SUBSTANCES AND PRODUCT: REGULATORY PERSPECTIVES. International Journal of Pharmacy and Pharmaceutical Sciences.
  • Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile oxide. Zanco Journal of Medical Sciences.
  • Troubleshooting guide for the synthesis of isoxazole deriv
  • Synthesis and characterization of some isoxazolyl 1,3-thiazolidin-4-ones. Journal of Chemical and Pharmaceutical Research.
  • Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution. PubMed.
  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradi
  • 1-(Pyrrolidin-1-yl)naphtho[1,2-d]isoxazole. MDPI.
  • Synthesis, characterization and antimicrobial evaluation of isoxazole deriv
  • Design, Synthesis and Biological Evaluation of Isoxazole-Based CK1 Inhibitors Modified with Chiral Pyrrolidine Scaffolds. MDPI.
  • Advances in isoxazole chemistry and their role in drug discovery. RSC Medicinal Chemistry.
  • Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Beilstein Journals.
  • Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)
  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry.

Sources

Reference Data & Comparative Studies

Comparative

Comparative Binding Affinity of 5-(Pyrrolidin-1-ylcarbonyl)isoxazole Analogs: A Guide to Scaffold Optimization and Kinase Selectivity

The development of highly selective, ATP-competitive kinase inhibitors is a formidable challenge due to the evolutionary conservation of the orthosteric ATP-binding cleft across the human kinome. For Casein Kinase 1 delt...

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Author: BenchChem Technical Support Team. Date: April 2026

The development of highly selective, ATP-competitive kinase inhibitors is a formidable challenge due to the evolutionary conservation of the orthosteric ATP-binding cleft across the human kinome. For Casein Kinase 1 delta and epsilon (CK1δ/ε)—kinases heavily implicated in neurodegenerative disorders, circadian rhythm disruption, and oncology—the 3,4-diaryl-isoxazole scaffold has proven to be a highly effective baseline pharmacophore.

However, to drive binding affinity from the high-micromolar down to the low-nanomolar range, structural optimization must look beyond the hydrophobic adenine pocket. By functionalizing the C5 position of the isoxazole core with a 5-(pyrrolidin-1-ylcarbonyl) moiety, researchers can extend the inhibitor into the hydrophilic ribose-binding pocket. The chiral pyrrolidine ring acts as an iminoribitol (a sugar analogue), driving the enthalpy-favorable displacement of high-energy water molecules and establishing a robust hydrogen-bonding network.

As a Senior Application Scientist, I have structured this guide to objectively compare the binding affinities of these pyrrolidine-modified analogs, explain the causality behind their structure-activity relationships (SAR), and provide self-validating experimental workflows for rigorous evaluation.

Comparative Binding Affinity & Structure-Activity Relationship (SAR)

The addition of a chiral pyrrolidine scaffold to the 3,4-diaryl-isoxazole core fundamentally alters the thermodynamics of target engagement. The table below synthesizes the quantitative in vitro kinase assay data, comparing the lead compound against various structural analogs to highlight the functional necessity of the pyrrolidine ring [1].

Compound / Modification at Isoxazole C5IC₅₀ CK1δ (nM)IC₅₀ CK1ε (nM)Mechanistic Rationale for Binding AffinityLead Compound (8)(Carboxylic acid / Unmodified)33~300Establishes baseline ATP-competitive binding. The 3,4-diaryl rings anchor the molecule in the hydrophobic adenine pocket.Analog 28a/b(Methyl ester substitution)> 10,000> 10,000Ablated Activity: Replacing the pyrrolidine with a simple methyl group eliminates hydrogen-bonding capacity in the ribose pocket, drastically reducing affinity.Analog 29c((S)-Pyrrolidine, No aryl moiety)> 5,000> 5,000Decreased Activity: Omitting the diaryl moiety disrupts the critical hydrophobic packing and π π stacking in the adenine pocket, rendering the pyrrolidine anchor insufficient on its own.Analog 29d((S)-Pyrrolidine scaffold)< 100< 100High Affinity: The chiral pyrrolidine mimics the native ATP ribose ring, perfectly engaging the hydrophilic ribose pocket and displacing trapped water molecules.Analog 29e((R)-Pyrrolidine scaffold)< 100< 100High Affinity: Stereochemical inversion maintains nanomolar affinity, demonstrating that the ribose pocket possesses enough structural plasticity to tolerate both enantiomers.Analog 31a(Pictet-Spengler cyclized pyrrolidine)< 50< 250Enhanced Selectivity: A rigidified, polycyclic scaffold locks the bioactive conformation, yielding a 5-fold selectivity preference for CK1δ over CK1ε. Data synthesized from the structure-guided optimization of isoxazole-based CK1 inhibitors[1].

Mechanistic Binding Mode

To visualize how the 5-(pyrrolidin-1-ylcarbonyl)isoxazole pharmacophore achieves its potency, we must map the logical relationship between the ligand's structural domains and the kinase's microenvironments.

BindingMode Core 3,4-Diaryl-Isoxazole Core Adenine Adenine Pocket (Hydrophobic Packing) Core->Adenine Anchors in Pyrrolidine 5-(Pyrrolidin-1-ylcarbonyl) Scaffold Core->Pyrrolidine Functionalized via C5 Selectivity High CK1δ/ε Affinity & Isoform Selectivity Adenine->Selectivity Synergizes with Ribose Ribose Pocket (Hydrophilic Interactions) Pyrrolidine->Ribose Probes HBonds Enhanced H-Bonding & Water Displacement Ribose->HBonds Induces HBonds->Selectivity Drives

Mechanistic workflow of 5-(pyrrolidin-1-ylcarbonyl)isoxazole analogs targeting the CK1 ATP pocket.

Self-Validating Experimental Workflows

To objectively evaluate the binding affinity and structural dynamics of these analogs, researchers must employ rigorous, internally controlled methodologies. Below are the field-proven protocols for biochemical and structural validation.

Protocol A: In Vitro Kinase Inhibition Assay (Luminescence-Based ADP Detection)

Causality: To accurately measure the potency of an ATP-competitive inhibitor, the assay must be performed at the Michaelis constant ( Km​ ) for ATP. If the ATP concentration is too high, it will outcompete the inhibitor, artificially inflating the IC₅₀. If it is too low, the assay becomes hypersensitive.

  • Reagent Preparation & Km​ Balancing: Prepare the kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 0.01% Brij-35). Determine the ATP Km​ for your specific batch of recombinant CK1δ (typically ~10-15 µM). Prepare the ATP/substrate working solution exactly at this Km​ value.

  • Compound Titration & Control Integration (Self-Validation): Perform a 10-point, 3-fold serial dilution of the pyrrolidine analogs in 100% DMSO.

    • Validation Check: Include a DMSO-only well (0% inhibition baseline) and a well containing a known potent reference inhibitor like [2] (100% inhibition baseline). This ensures the assay's dynamic range is intact and responsive.

  • Reaction Initiation: Transfer 1 µL of the compound dilutions to a 384-well plate. Add 4 µL of the CK1δ enzyme solution. Incubate for 15 minutes at room temperature to allow pre-equilibration of the inhibitor within the ATP cleft. Initiate the reaction by adding 5 µL of the ATP/substrate mix.

  • Signal Detection: Incubate for 60 minutes at 30°C. Add ADP-Glo™ reagent to deplete unreacted ATP, followed by the Kinase Detection Reagent to convert the generated ADP into a luminescent signal. Calculate the IC₅₀ using a four-parameter non-linear regression model.

Protocol B: X-Ray Crystallography & Ligand Soaking

Causality: While biochemical assays confirm affinity, X-ray crystallography confirms the exact binding pose. Ligand soaking into pre-formed apo-crystals is preferred over co-crystallization here, as it allows the observation of induced-fit conformational changes in the ribose pocket without disrupting the primary crystal lattice.

  • Apo-Crystal Growth: Grow apo-CK1δ crystals using the sitting-drop vapor diffusion method at 20°C. A standard reservoir solution consists of 15-25% PEG 3350 and 0.1 M Bis-Tris (pH 5.5 - 6.5) [2].

  • Ligand Soaking (Self-Validation): Transfer the apo-crystals into a soaking drop containing the reservoir solution supplemented with 1-5 mM of the 5-(pyrrolidin-1-ylcarbonyl)isoxazole analog and 5% DMSO.

    • Critical Observation: During the soaking of pyrrolidine analogs, traces of formaldehyde (often a degradation product of PEG) can trigger a spontaneous Pictet-Spengler cyclization with the secondary amine of the pyrrolidine ring [1]. Validation Check: Always run high-resolution LC-MS on the soaking drop post-experiment to verify whether the ligand bound is the original analog or a cyclized artifact (e.g., Analog 31a).

  • Data Collection & Refinement: Cryoprotect the crystals and collect diffraction data at 100 K. Solve the structure using molecular replacement (using an apo model like PDB: 3UZP). Monitor the Rfree​ value during refinement; a diverging Rwork​ and Rfree​ indicates the model is being overfitted to the diffraction data.

Conclusion

The transition from a simple 3,4-diaryl-isoxazole to a 5-(pyrrolidin-1-ylcarbonyl)isoxazole analog represents a masterclass in structure-guided drug design. By utilizing a chiral pyrrolidine to mimic the native ribose ring, researchers can exploit the hydrophilic ribose pocket of kinases like CK1δ/ε. This modification not only drops the IC₅₀ into the low nanomolar range but also opens the door to serendipitous discoveries, such as highly selective rigidified polycycles formed via Pictet-Spengler reactions.

References
  • Luxenburger, A., Schmidt, D., Ianes, C., Pichlo, C., Krüger, M., von Drathen, T., Brunstein, E., Gainsford, G. J., Baumann, U., Knippschild, U., & Peifer, C. (2019). Design, Synthesis and Biological Evaluation of Isoxazole-Based CK1 Inhibitors Modified with Chiral Pyrrolidine Scaffolds. Molecules, 24(5), 873.[Link]

  • Witte, K., et al. (2012). Structural Basis for the Interaction between Casein Kinase 1 Delta and a Potent and Selective Inhibitor (PDB: 3UZP). RCSB Protein Data Bank. [Link]

Validation

Comparative Guide: LC-MS/MS Quantification of 5-(pyrrolidin-1-ylcarbonyl)isoxazole in Plasma

As drug development increasingly focuses on novel heterocyclic scaffolds, the bioanalytical quantification of compounds like 5-(pyrrolidin-1-ylcarbonyl)isoxazole presents unique challenges. This molecule, characterized b...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly focuses on novel heterocyclic scaffolds, the bioanalytical quantification of compounds like 5-(pyrrolidin-1-ylcarbonyl)isoxazole presents unique challenges. This molecule, characterized by its polar pyrrolidine ring and electron-rich isoxazole moiety, exhibits variable ionization efficiency and is highly susceptible to ion suppression from endogenous plasma phospholipids.

As a Senior Application Scientist, I have evaluated multiple sample preparation and chromatographic strategies to establish a robust, self-validating LC-MS/MS protocol. This guide objectively compares three primary sample preparation alternatives—Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid Phase Extraction (SPE)—to determine the optimal methodology for high-throughput, sensitive quantification in human plasma.

The Causality of Analytical Challenges

The chemical topology of 5-(pyrrolidin-1-ylcarbonyl)isoxazole dictates its behavior in both the extraction phase and the electrospray ionization (ESI) source.

  • Polarity & Recovery: The amide-like linkage and the secondary amine characteristics of the pyrrolidine ring render the molecule moderately polar. Highly non-polar extraction solvents (used in traditional LLE) often fail to partition the analyte efficiently from the aqueous plasma matrix.

  • Matrix Effects: Co-eluting glycerophosphocholines from plasma can compete for charge droplets in the ESI source, leading to severe ion suppression.

According to the , a reliable method must demonstrate consistent recovery and minimal matrix effects across multiple lots of plasma. Therefore, selecting the right sample preparation is not merely about cleanup—it is about ensuring the thermodynamic stability of the ionization process.

Comparative Performance of Extraction Alternatives

To establish the most reliable workflow, we compared three standard sample preparation techniques. The target lower limit of quantitation (LLOQ) was 1.0 ng/mL.

Table 1: Performance Metrics of Sample Preparation Methods
Extraction MethodMean Recovery (%)Matrix Factor (IS-normalized)Phospholipid RemovalLLOQ Achieved (ng/mL)Workflow Time (96-well)
PPT (Acetonitrile) 92.5 ± 4.10.65 (Severe Suppression)Poor5.0~30 mins
LLE (MTBE) 45.2 ± 8.50.95 (Minimal Effect)Excellent2.5~90 mins
Mixed-Mode Cation Exchange SPE 88.4 ± 3.20.98 (Negligible Effect)Excellent0.5~60 mins

Analysis:

  • PPT provides excellent recovery but fails to remove phospholipids, leading to a matrix factor of 0.65 (indicating 35% ion suppression). This compromises the LLOQ.

  • LLE using Methyl tert-butyl ether (MTBE) yields very clean extracts, but the polar nature of the pyrrolidine ring results in unacceptable recovery (<50%).

  • Mixed-Mode Cation Exchange (MCX) SPE exploits the basicity of the pyrrolidine nitrogen. By trapping the analyte via ionic interactions, we can aggressively wash away neutral lipids and phospholipids, achieving high recovery and virtually eliminating matrix effects.

Optimized Experimental Protocol: Mixed-Mode SPE LC-MS/MS

Based on the comparative data, Mixed-Mode SPE is the superior choice. Below is the self-validating, step-by-step methodology.

Sample Preparation (SPE Workflow)
  • Sample Aliquot: Transfer 50 µL of human plasma (K2EDTA) into a 96-well plate.

  • Internal Standard Addition: Add 10 µL of stable-isotope labeled internal standard (SIL-IS) at 100 ng/mL. Vortex for 30 seconds.

  • Pre-treatment: Dilute the sample with 200 µL of 2% Formic Acid in water to protonate the pyrrolidine nitrogen.

  • SPE Conditioning: Condition the MCX 96-well plate (30 mg/well) with 1 mL Methanol, followed by 1 mL 2% Formic Acid in water.

  • Loading: Load the pre-treated sample onto the SPE plate. Apply low vacuum (approx. 2-3 in Hg).

  • Washing (Critical Step):

    • Wash 1: 1 mL of 2% Formic Acid in water (removes polar interferences).

    • Wash 2: 1 mL of 100% Methanol (removes neutral lipids and phospholipids). The analyte remains bound via cation exchange.

  • Elution: Elute with 2 x 250 µL of 5% Ammonium Hydroxide in Methanol. The high pH neutralizes the analyte, breaking the ionic bond.

  • Evaporation & Reconstitution: Evaporate to dryness under nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (90% Water / 10% Acetonitrile with 0.1% Formic Acid).

LC-MS/MS Conditions
  • Column: C18, 2.1 x 50 mm, 1.7 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 10% B to 90% B over 2.5 minutes.

  • MS Detection: Positive ESI, Multiple Reaction Monitoring (MRM).

Workflow Visualization

The following diagram illustrates the mechanistic logic of the Mixed-Mode SPE workflow, highlighting how chemical properties dictate the purification strategy.

SPE_Workflow Plasma Plasma Sample + 5-(pyrrolidin-1-ylcarbonyl)isoxazole Pretreatment Pre-treatment (2% FA) Protonates Pyrrolidine Plasma->Pretreatment Load Load onto MCX SPE (Ionic Binding) Pretreatment->Load Wash1 Wash 1: Aqueous FA (Removes Polar Salts) Load->Wash1 Wash2 Wash 2: 100% MeOH (Removes Phospholipids) Wash1->Wash2 Elution Elution: 5% NH4OH in MeOH (Neutralizes & Releases Analyte) Wash2->Elution LCMS LC-MS/MS Analysis (MRM Quantification) Elution->LCMS

Caption: Mechanistic workflow for Mixed-Mode SPE extraction of 5-(pyrrolidin-1-ylcarbonyl)isoxazole.

Conclusion

For the quantification of 5-(pyrrolidin-1-ylcarbonyl)isoxazole, relying on simple Protein Precipitation results in severe matrix suppression, while Liquid-Liquid Extraction suffers from poor recovery due to the analyte's polarity. By leveraging the basicity of the pyrrolidine ring, Mixed-Mode Cation Exchange SPE provides a highly targeted extraction mechanism. This approach ensures robust phospholipid removal, excellent recovery (>88%), and an LLOQ of 0.5 ng/mL, fully aligning with rigorous bioanalytical validation standards.

References

  • FDA Guidance for Industry: Bioanalytical Method Validation. U.S. Food and Drug Administration.[Link]

  • European Medicines Agency (EMA): ICH guideline M10 on bioanalytical method validation.[Link]

  • Chambers, E., et al. "Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses." Journal of Chromatography B.[Link]

Comparative

A Senior Application Scientist's Guide to the Structural Activity Relationship (SAR) of the 5-(Pyrrolidin-1-ylcarbonyl)isoxazole Scaffold

For drug development professionals, the isoxazole ring is a privileged scaffold, consistently appearing in molecules with a vast array of pharmacological activities.[1] Its unique electronic properties and metabolic stab...

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Author: BenchChem Technical Support Team. Date: April 2026

For drug development professionals, the isoxazole ring is a privileged scaffold, consistently appearing in molecules with a vast array of pharmacological activities.[1] Its unique electronic properties and metabolic stability make it a cornerstone in medicinal chemistry.[2][3] When combined with a pyrrolidine moiety via a carboxamide linker, we arrive at the 5-(pyrrolidin-1-ylcarbonyl)isoxazole core. This structure represents a compelling starting point for library synthesis, merging the biological potential of isoxazoles with the favorable pharmacokinetic properties often conferred by the pyrrolidine ring.[4]

This guide provides an in-depth analysis of the structural activity relationships of this scaffold. We will dissect the core components, propose a data-driven (though hypothetical) SAR exploration, provide detailed experimental protocols for synthesis and evaluation, and visualize the key relationships to guide your drug discovery programs.

Deconstructing the Core: Two Pharmacophores of Interest

The 5-(pyrrolidin-1-ylcarbonyl)isoxazole scaffold is best understood by examining its constituent parts: the isoxazole-5-carboxamide and the pyrrolidine ring.

  • The Isoxazole-5-Carboxamide Core: The isoxazole ring itself is a versatile five-membered heterocycle found in numerous approved drugs, valued for its role in a wide spectrum of biological activities including anticancer, anti-inflammatory, and antimicrobial actions.[2][5] The carboxamide at the 5-position serves as a critical linker, often participating in hydrogen bonding with target proteins. The orientation and electronic nature of this group are pivotal for biological activity.

  • The Pyrrolidine Ring: This saturated heterocycle is a frequent component of natural products and synthetic drugs.[4] Its inclusion can enhance aqueous solubility, provide vectors for additional target interactions, and improve metabolic stability compared to linear alkyl amines. Notably, structurally related compounds like 5-(2-pyrrolidin-1-yl)isoxazoline derivatives have shown potent and selective activity as muscarinic acetylcholine receptor (mAChR) agonists, highlighting the potential of this combination.[6]

Comparative SAR Analysis: A Roadmap for Optimization

While no single comprehensive SAR study exists for this exact parent molecule, we can construct a logical framework for optimization based on extensive literature on related isoxazole and pyrrolidine derivatives. The following tables outline key modification sites and their predicted impact on biological activity.

Table 1: SAR at the Isoxazole Core (C3 and C4 Positions)

The C3 and C4 positions of the isoxazole ring are prime locations for introducing substituents to modulate potency, selectivity, and physicochemical properties.

Modification SiteSubstituent (R¹)Rationale & Predicted ImpactSupporting Evidence
C3 Position Small Alkyl (e.g., -CH₃)May provide a neutral, space-filling interaction without introducing significant steric hindrance. Often serves as a baseline.General medicinal chemistry principles.
Aryl / HeteroarylIntroduces potential for π-π stacking, hydrophobic interactions, and hydrogen bonding. Activity is highly dependent on the target.In many kinase inhibitors, this position interacts with the hinge region.
Substituted PhenylElectron-withdrawing groups (e.g., -F, -CF₃) can enhance cytotoxicity in some anticancer contexts.[6] Electron-donating groups (e.g., -OCH₃) may improve activity in other contexts.[7]SAR studies on related isoxazoles reveal that cytotoxicity can be promoted by fluorine or trifluoromethyl groups on an attached phenyl ring.[6]
C4 Position HydrogenProvides a neutral baseline and avoids potential steric clashes.Default for many initial scaffolds.
Halogen (e.g., -Cl, -Br)Can act as a hydrophobic anchor and may form halogen bonds with the target protein, potentially increasing potency.Common modification in kinase inhibitor design.
Small Alkyl (e.g., -CH₃)Adds lipophilicity and may provide favorable van der Waals interactions.Can be used to probe for small hydrophobic pockets.
Table 2: SAR at the Pyrrolidine Ring

Modifications to the pyrrolidine ring can fine-tune solubility, cell permeability, and introduce new interaction points.

Modification SiteSubstituent (R²)Rationale & Predicted ImpactSupporting Evidence
C3 or C4 Position Hydroxyl (-OH)Introduces a hydrogen bond donor/acceptor, significantly increasing hydrophilicity. Chirality becomes a key factor.Hydroxy-functionalized pyrrolidines are used as sugar analogues and can interact with hydrophilic regions of ATP binding sites.[8]
Fluoro (-F)Can block metabolic oxidation at that position and may improve binding affinity through favorable electronic interactions.A common strategy in medicinal chemistry to enhance metabolic stability.
Amino (-NH₂)Introduces a basic center, which can form salt bridges and improve aqueous solubility at physiological pH.Can be used to target acidic residues like aspartate or glutamate in a binding pocket.
Alkyl (e.g., -CH₃)Adds lipophilicity and can probe for small hydrophobic pockets. Stereochemistry can be critical for activity.General principles of probing binding site topography.

Visualizing Key SAR Hypotheses

To synthesize these relationships, the following diagram illustrates the primary points of modification and their potential impact on biological activity.

SAR_Hypothesis cluster_isoxazole Isoxazole Core cluster_amide Linker cluster_pyrrolidine Pyrrolidine Ring isoxazole C3-Position (R¹) C4-Position amide Amide Linker isoxazole->amide r1_mods Aryl (π-stacking) EWGs (Potency ↑) EDGs (Modulation) isoxazole:f0->r1_mods c4_mods H (Baseline) Halogen (Binding ↑) isoxazole:f1->c4_mods pyrrolidine C3/C4-Position (R²) amide->pyrrolidine linker_mods Maintain H-bond Acceptor amide->linker_mods r2_mods OH (Solubility ↑) F (Metabolism ↓) NH₂ (Salt Bridge) pyrrolidine:f0->r2_mods Workflow start Chalcone + NH₂OH·HCl step1 Step 1: Isoxazole Ring Formation & Esterification start->step1 intermediate 3-Aryl-isoxazole-5-carboxylate step1->intermediate step2 Step 2: Saponification & Amide Coupling intermediate->step2 final_product Target Analog Library step2->final_product pyrrolidine Pyrrolidine Derivative pyrrolidine->step2 assay MTT Assay on Cancer Cell Line final_product->assay data Dose-Response Curve & IC₅₀ Calculation assay->data

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to Personal Protective Equipment for Handling 5-(pyrrolidin-1-ylcarbonyl)isoxazole

For Researchers, Scientists, and Drug Development Professionals Hazard Assessment and Risk Mitigation Given the chemical structure, the primary hazards associated with 5-(pyrrolidin-1-ylcarbonyl)isoxazole are anticipated...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Hazard Assessment and Risk Mitigation

Given the chemical structure, the primary hazards associated with 5-(pyrrolidin-1-ylcarbonyl)isoxazole are anticipated to be:

  • Skin and Eye Irritation/Corrosion: The pyrrolidine moiety suggests a potential for skin and eye irritation, and possibly severe damage.[7][8]

  • Harmful if Swallowed or Inhaled: Similar to many heterocyclic compounds, ingestion or inhalation may be harmful.[9]

  • Unknown Toxicological Properties: As with many novel research chemicals, the full toxicological profile has not been thoroughly investigated. Therefore, it should be handled with the assumption that it is hazardous.[6]

To mitigate these risks, a multi-layered approach to personal protective equipment (PPE) is essential. This involves not just selecting the right equipment, but also ensuring its proper use, maintenance, and disposal.

Recommended Personal Protective Equipment (PPE)

The following table summarizes the minimum PPE requirements for handling 5-(pyrrolidin-1-ylcarbonyl)isoxazole in a laboratory setting.

Body Part PPE Recommendation Rationale
Eyes/Face Chemical splash goggles meeting ANSI Z87.1 standard.[10] A face shield should be worn over goggles when there is a risk of splashes or handling larger quantities.[4][11]Protects against splashes that can cause serious eye damage.[8][12]
Hands Double-gloving with compatible chemical-resistant gloves (e.g., nitrile).[11][13]Provides a barrier against skin contact. Double-gloving offers additional protection in case of a tear or puncture in the outer glove.
Body A lab coat, preferably a chemical-resistant or disposable one.[10][12]Protects skin and personal clothing from contamination.[11]
Respiratory Use in a well-ventilated area or a chemical fume hood is mandatory.[4][14] If there is a risk of generating aerosols or dust, a respirator may be required.[10][13][15]Minimizes the risk of inhalation.[16]
Feet Closed-toe shoes that cover the entire foot.[10]Protects against spills.

Operational Plan: A Step-by-Step Guide to Safe Handling

This protocol outlines the essential steps for safely handling 5-(pyrrolidin-1-ylcarbonyl)isoxazole from receipt to disposal.

Pre-Handling Preparations
  • Designated Area: All work with 5-(pyrrolidin-1-ylcarbonyl)isoxazole should be conducted in a designated area, such as a chemical fume hood.[17]

  • Emergency Equipment: Ensure that an emergency eyewash station and safety shower are readily accessible.[4]

  • Spill Kit: Have a chemical spill kit appropriate for handling heterocyclic compounds readily available.

  • Review Safety Data Sheets (SDS): Although a specific SDS for this compound may not be available, review the SDS for similar compounds like pyrrolidine and other isoxazole derivatives to understand the potential hazards.[17]

Donning PPE: A Deliberate Sequence

The order in which PPE is put on is crucial to ensure complete protection.

PPE_Donning cluster_donning Donning Sequence Lab_Coat 1. Lab Coat Gloves_1 2. First Pair of Gloves Lab_Coat->Gloves_1 Goggles 3. Goggles Gloves_1->Goggles Face_Shield 4. Face Shield (if needed) Goggles->Face_Shield Gloves_2 5. Second Pair of Gloves Face_Shield->Gloves_2 caption Figure 1: Recommended PPE Donning Sequence

Caption: Figure 1: Recommended PPE Donning Sequence.

Handling the Compound
  • Weighing: If weighing the solid compound, do so in a fume hood or a ventilated balance enclosure to avoid inhaling dust particles.

  • Solutions: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Reactions: Conduct all reactions within a fume hood. Many reactions involving isoxazole synthesis can be sensitive to conditions and may use hazardous reagents.[17][18]

  • Avoid Contact: At all times, avoid direct contact with the compound.[19] If contact occurs, follow the first-aid measures outlined in Section 5.

Doffing PPE: A Critical Decontamination Step

The removal of PPE is a critical step to prevent cross-contamination.

PPE_Doffing cluster_doffing Doffing Sequence Gloves_2 1. Outer Gloves Face_Shield 2. Face Shield Gloves_2->Face_Shield Goggles 3. Goggles Face_Shield->Goggles Lab_Coat 4. Lab Coat Goggles->Lab_Coat Gloves_1 5. Inner Gloves Lab_Coat->Gloves_1 Wash_Hands 6. Wash Hands Thoroughly Gloves_1->Wash_Hands caption Figure 2: Recommended PPE Doffing Sequence

Caption: Figure 2: Recommended PPE Doffing Sequence.

Disposal Plan: Ensuring Environmental and Personal Safety

Proper disposal of 5-(pyrrolidin-1-ylcarbonyl)isoxazole and any contaminated materials is crucial.

  • Chemical Waste: Dispose of the compound and any solutions containing it as hazardous chemical waste in a properly labeled container.[7] Do not pour down the drain.

  • Contaminated PPE: All disposable PPE, including gloves, lab coats, and any cleanup materials from spills, should be collected in a designated, sealed waste bag and disposed of as hazardous waste.[12]

  • Sharps: Any contaminated needles or other sharps must be disposed of in a designated sharps container.

  • Follow Regulations: Adhere to all local, state, and federal regulations for hazardous waste disposal.[6]

Emergency Procedures

In the event of an exposure or spill, immediate action is necessary.

Exposure Type Immediate Action
Skin Contact Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes.[5][9][16] Seek medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][8] Seek immediate medical attention.
Inhalation Move the person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water.[5] Seek immediate medical attention.
Spill Evacuate the area. If the spill is small and you are trained to do so, contain the spill with absorbent material and clean the area, wearing appropriate PPE. For large spills, evacuate and contact your institution's environmental health and safety department.[14]

References

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Pyrrolidine. Retrieved from [Link]

  • Loba Chemie. (2025). PYRROLIDINE FOR SYNTHESIS Safety Data Sheet. Retrieved from [Link]

  • Kishida Chemical Co., Ltd. (2022). (S)-4-Fluoro-2-(pyrrolidin-3-yl)isoindolin-1-one hydrochloride Safety Data Sheet. Retrieved from [Link]

  • Peptide Institute, Inc. (2014). Pyr-Arg-Thr-Lys-Arg-MCA Safety Data Sheet. Retrieved from [Link]

  • Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]

  • Carlos Árboles. (2024). The importance of Personal Protective Equipment in the handling of chemicals. Retrieved from [Link]

  • Alberta College of Pharmacy. (2019). Personal protective equipment in your pharmacy. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]

  • ADAMA. (2021). Safety Data Sheet. Retrieved from [Link]

  • Al-Mulla, A. (2023). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules, 28(21), 7384. [Link]

  • Das, S., & Bhaumik, A. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC advances, 11(53), 33544-33566. [Link]

  • Wang, X., et al. (2013). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Molecules, 18(11), 13589-13596. [Link]

  • Al-Warhi, T., et al. (2024). Synthesis of Fused Isoxazoles: A Comprehensive Review. Molecules, 29(3), 606. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(pyrrolidin-1-ylcarbonyl)isoxazole
Reactant of Route 2
Reactant of Route 2
5-(pyrrolidin-1-ylcarbonyl)isoxazole
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